molecular formula C6H8F2O2 B582325 Methyl 3,3-difluorocyclobutane-1-carboxylate CAS No. 1234616-13-7

Methyl 3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B582325
CAS No.: 1234616-13-7
M. Wt: 150.125
InChI Key: KXPLKLQVORGLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-difluorocyclobutane-1-carboxylate is a valuable fluorinated cyclobutane derivative serving as a key synthetic intermediate in medicinal chemistry and advanced organic synthesis. The incorporation of the rigid cyclobutane scaffold, combined with the strategic placement of fluorine atoms, makes this compound a versatile building block for constructing more complex, three-dimensional molecular architectures. These structures are pivotal in the development of novel pharmaceutical agents, particularly for probing structure-activity relationships and optimizing the physicochemical properties of drug candidates . The 3,3-difluorocyclobutyl moiety is recognized as an important motif in drug discovery. Research into similar cyclobutyl-substituted building blocks highlights their significance in the multigram synthesis of potential therapeutic compounds, underscoring the relevance of this chemical space for developing new bioactive molecules . The presence of the ester functional group provides a versatile handle for further synthetic transformations, including hydrolysis to carboxylic acids, reduction to alcohols, or nucleophilic substitution, enabling its integration into a diverse array of target structures. This product is intended for use in research laboratories to facilitate the exploration of new chemical entities and is strictly for Research Use Only.

Properties

IUPAC Name

methyl 3,3-difluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPLKLQVORGLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717785
Record name Methyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-13-7
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3,3-difluorocyclobutane-1-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its role in the development of antiviral compounds.

Chemical Identity and Properties

CAS Number: 1234616-13-7[1]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₈F₂O₂[1]
Molecular Weight 150.12 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 130 °C
Density 1.20 g/cm³
Flash Point 33 °C
Storage Temperature 2-8 °C

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

An industrial preparation method for 3,3-difluorocyclobutane-1-carboxylic acid has been detailed, which involves a three-step reaction sequence starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[2]

Experimental Protocol:

  • [2+2] Cycloaddition: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are reacted under elevated temperature and pressure to yield methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to form 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylic acid.

  • Reductive Dechlorination: The dichlorinated acid is then subjected to catalytic hydrogenation using a palladium-on-carbon catalyst in the presence of a base like triethylamine to afford 3,3-difluorocyclobutane-1-carboxylic acid.[2]

Step 2: Esterification to this compound

The carboxylic acid can be converted to its methyl ester via several standard esterification methods. A common and effective method is Fischer esterification.

Experimental Protocol (Fischer Esterification):

  • Reaction Setup: 3,3-Difluorocyclobutane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Application in Drug Discovery: Antiviral Activity

This compound serves as a key intermediate in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[1] The unique structural and electronic properties of the 3,3-difluorocyclobutane moiety can enhance the binding affinity and pharmacokinetic profile of the final drug candidate.

The HCV NS5A protein is a crucial component of the viral replication complex and is a validated target for direct-acting antiviral therapies.[3] Inhibitors of NS5A block the replication of the virus, leading to a reduction in viral load.

Logical Workflow: From Building Block to Antiviral Agent

The following diagram illustrates the logical progression from the synthesis of this compound to its application in the development of HCV NS5A inhibitors.

Synthesis_to_Application Logical Workflow: Synthesis and Application of this compound cluster_synthesis Synthesis of Precursor cluster_esterification Esterification cluster_application Application in Drug Discovery raw_materials Methyl Acrylate & 1,1-dichloro-2,2-difluoroethylene cycloaddition [2+2] Cycloaddition raw_materials->cycloaddition hydrolysis Hydrolysis cycloaddition->hydrolysis dechlorination Reductive Dechlorination hydrolysis->dechlorination carboxylic_acid 3,3-Difluorocyclobutane-1-carboxylic Acid dechlorination->carboxylic_acid esterification Fischer Esterification (Methanol, Acid Catalyst) carboxylic_acid->esterification target_molecule Methyl 3,3-difluorocyclobutane- 1-carboxylate esterification->target_molecule derivatization Chemical Derivatization target_molecule->derivatization hcv_inhibitor HCV NS5A Inhibitor Candidate derivatization->hcv_inhibitor biological_testing Biological Testing hcv_inhibitor->biological_testing antiviral_effect Inhibition of HCV Replication biological_testing->antiviral_effect

Diagram 1. Synthesis and application workflow.

References

Physical properties of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of Methyl 3,3-difluorocyclobutane-1-carboxylate, a key intermediate in the development of novel antiviral therapeutics.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₈F₂O₂[1]
Molecular Weight 150.12 g/mol [1]
Boiling Point 130 °C[2][3]
Density 1.20 g/cm³[2][3]
Flash Point 33 °C[2][3]
Appearance Colorless to light yellow liquid[2][3]
Storage Temperature 2-8 °C[2][3]
Solubility Profile

Specific quantitative solubility data for this compound is not extensively documented. However, based on the general behavior of fluorinated esters, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Fluorinated solvents are known to have limited miscibility with both water and some non-fluorinated organic solvents, a property that can be exploited in biphasic reaction systems.

Synthesis Protocol: Fischer Esterification

The primary method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol

Materials:

  • 3,3-difluorocyclobutane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol. This is typically done using a 10 to 20-fold molar excess of methanol to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of advanced antiviral agents. Its primary application lies in the preparation of substituted azoles that have shown inhibitory activity against the Hepatitis C Virus (HCV) NS5A protein.[3] The gem-difluoro cyclobutane motif is a valuable pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity of drug candidates.

Experimental Workflow in Antiviral Synthesis

The following diagram illustrates the logical workflow from the starting material to its application in the synthesis of potential antiviral compounds.

experimental_workflow Workflow: From Intermediate to Antiviral Precursors start 3,3-Difluorocyclobutane-1-carboxylic Acid ester This compound start->ester Fischer Esterification (Methanol, Acid Catalyst) modification Chemical Modification (e.g., amidation, hydrolysis, reduction) ester->modification azole_synth Synthesis of Substituted Azoles modification->azole_synth antiviral HCV NS5A Inhibitors and other Antiviral Agents azole_synth->antiviral

Caption: Synthetic pathway from the carboxylic acid to potential antiviral agents.

References

Methyl 3,3-difluorocyclobutane-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including the gem-difluoro group on a cyclobutane ring, make it an attractive component for designing novel therapeutic agents and materials.

Chemical Properties and Identification

This compound is a colorless to light yellow liquid.[1][2] Key identifying and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C6H8F2O2[1][3]
Molecular Weight 150.12 g/mol [1][4]
CAS Number 1234616-13-7[3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 130°C[1][2]
Density 1.20 g/cm³[1][2]
Flash Point 33°C[1][2]
Storage Temperature 2-8°C[1][2][4]
InChI Key KXPLKLQVORGLGC-UHFFFAOYSA-N[1][2]
SMILES O=C(C1CC(F)(F)C1)OC[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common laboratory-scale approach involves the esterification of its corresponding carboxylic acid.

Protocol 1: Esterification of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol is based on the standard Fisher esterification of a carboxylic acid.

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,3-Difluorocyclobutanecarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Protocol 2: Industrial Preparation via Hydrogenation

An industrial method involves the hydrogenation of a chlorinated precursor.[5]

Materials:

  • 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid

  • Triethylamine

  • 10% Palladium on carbon (Pd/C), wet

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Charge a suitable reactor with 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid, triethylamine, and 10% wet palladium on carbon in methanol.[5]

  • Pressurize the reactor with hydrogen gas to 45-50 psi.[5]

  • Heat the reaction mixture to 45-50°C and maintain for 18-20 hours.[5]

  • Upon completion, the catalyst is filtered off, and the resulting product, 3,3-difluorocyclobutyl formate, is isolated.[5] Note: This patent describes the formation of the formate, which is a related but different compound. The general hydrogenation approach is illustrative for the synthesis of the saturated cyclobutane ring.

Applications and Significance

This compound is a key intermediate in the synthesis of more complex molecules. The gem-difluorocyclobutane motif is of significant interest in drug discovery as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] For instance, it is used in the preparation of substituted azoles with antiviral properties, specifically as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[1]

Visualized Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis pathway for this compound.

Synthesis_Workflow Start 3,3-Difluorocyclobutane- 1-carboxylic Acid Process Fisher Esterification (Reflux) Start->Process Input Reagents Reagents: - Methanol (Excess) - H₂SO₄ (catalyst) Reagents->Process Adds Workup Reaction Workup (Extraction & Washing) Process->Workup Yields crude product Purification Purification (Distillation) Workup->Purification Product Methyl 3,3-difluoro- cyclobutane-1-carboxylate Purification->Product Final Product

Caption: Laboratory synthesis workflow for this compound.

References

Spectroscopic and Analytical Profile of 3,3-Difluorocyclobutane Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of available spectroscopic data for 3,3-difluorocyclobutane-1-carboxylic acid, a closely related analogue of Methyl 3,3-difluorocyclobutane-1-carboxylate. Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data (NMR, IR, MS) for this compound was not publicly available at the time of this report. The data for the corresponding carboxylic acid is presented here as a reference for researchers working with similar chemical scaffolds. This guide also includes generalized experimental protocols for key analytical techniques and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary: 3,3-Difluorocyclobutane-1-carboxylic Acid

The following tables summarize the available quantitative data for 3,3-difluorocyclobutane-1-carboxylic acid.

Table 1: ¹H NMR Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.11br s1H-COOH
3.06 - 2.96m1H-CH-
2.94 - 2.79m4H-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)Assignment
179.6s--COOH
118.0ddJ = 284, 271-CF₂-
38.1tJ = 24.8-CH-
26.0ddJ = 14.0, 5.7-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Table 3: Mass Spectrometry Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

m/zInterpretation
119[M - OH]⁺
97[M - COOH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A carbon experiment (e.g., with proton decoupling) is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat/Thin Film): A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a solution can be prepared, and a drop evaporated on a salt plate.

  • Instrumentation: The prepared sample is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Analyze NMR Data: - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data Analyze IR Data: - Functional Group Identification IR->IR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Propose Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of organic compounds.

Technical Guide: Purity and Specifications of Commercial Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercial Methyl 3,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7). It is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this building block, which is increasingly utilized in the synthesis of novel therapeutics. This document outlines typical commercial-grade specifications, detailed analytical methodologies for purity determination, and a discussion of potential impurities.

Commercial Specifications

This compound is commercially available from various suppliers. While exact specifications may vary by manufacturer, the following tables summarize the typical physical, chemical, and purity specifications for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 1234616-13-7
Molecular Formula C₆H₈F₂O₂
Molecular Weight 150.12 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~130 °C
Density ~1.20 g/mL
Flash Point ~33 °C
Storage Temperature 2-8°C

Table 2: Commercial Purity Specifications

SpecificationTypical ValueNotes
Purity (by GC or HPLC) ≥97.0%[1][2]Higher purities (e.g., ≥98% or ≥99%) are often available.[3]
Identity Conforms to structureConfirmed by ¹H NMR, ¹³C NMR, and/or MS
Water Content Varies by supplierTypically low, may be specified on the Certificate of Analysis
Residual Solvents Varies by supplierDependent on the synthetic and purification processes

Analytical Methodologies for Quality Control

The assessment of purity and confirmation of the identity of this compound are typically performed using a combination of chromatographic and spectroscopic techniques. The following sections provide detailed, representative experimental protocols.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard method for determining the purity of volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-Wax) or a cyanopropyl stationary phase, is suitable for separating the analyte from potential impurities. A common column dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 230 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 230 °C for 5 minutes.

  • Detector:

    • Type: FID.

    • Temperature: 280 °C.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection can also be employed for purity analysis, particularly for identifying non-volatile impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice. For fluorinated compounds, specialized fluorous stationary phases can also offer alternative selectivity.

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Solvent A: Water.

    • Solvent B: Acetonitrile.

    • Gradient: A typical gradient could start at 30% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength, such as 210 nm, as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • For ¹H NMR , dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, or another suitable standard for qNMR).

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL of deuterated solvent is typically used.[4]

  • Analysis:

    • ¹H NMR: The spectrum should be consistent with the structure of this compound. The chemical shifts, coupling constants, and integration of the signals should be in agreement with the expected values.

    • ¹³C NMR: The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

  • Data Interpretation: The absence of significant impurity peaks confirms the high purity of the material. For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the certified internal standard of known concentration.

Potential Impurities

The impurity profile of commercial this compound is dependent on its synthetic route. A common method for its preparation involves the [2+2] cycloaddition of a suitable alkene with a fluorinated ketene or equivalent, followed by further transformations.

Potential Impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Byproducts of the Cycloaddition Reaction: Depending on the specific reagents used, side reactions such as dimerization of the reactants or the formation of constitutional isomers could occur.

  • Products of Incomplete Reactions: If the synthesis involves multiple steps, intermediates from incomplete reactions may be present.

  • Degradation Products: The ester functionality could be susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to moisture or acidic/basic conditions.

The following diagram illustrates a generalized workflow for the quality control of this compound.

QC_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review and Release Raw_Material Commercial Methyl 3,3-difluorocyclobutane-1-carboxylate GC_Analysis Purity by GC-FID Raw_Material->GC_Analysis HPLC_Analysis Purity and Impurities by HPLC-UV Raw_Material->HPLC_Analysis NMR_Analysis Structural Confirmation by ¹H and ¹³C NMR Raw_Material->NMR_Analysis KF_Titration Water Content by Karl Fischer Titration Raw_Material->KF_Titration Data_Review Review of Analytical Data GC_Analysis->Data_Review HPLC_Analysis->Data_Review NMR_Analysis->Data_Review KF_Titration->Data_Review Specification_Check Comparison with Specifications Data_Review->Specification_Check CoA_Generation Certificate of Analysis Generation Specification_Check->CoA_Generation Pass Release Product Release Specification_Check->Release Pass Quarantine Quarantine Specification_Check->Quarantine Fail Analytical_Characterization cluster_Properties Properties to be Determined cluster_Methods Analytical Methods Compound This compound Purity Purity (%) Compound->Purity Identity Structural Identity Compound->Identity Impurities Impurity Profile Compound->Impurities Water_Content Water Content Compound->Water_Content GC Gas Chromatography (GC) Purity->GC HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC NMR Nuclear Magnetic Resonance (NMR) Identity->NMR MS Mass Spectrometry (MS) Identity->MS Impurities->GC Impurities->HPLC KF Karl Fischer (KF) Titration Water_Content->KF

References

A Technical Guide to Methyl 3,3-difluorocyclobutane-1-carboxylate: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3,3-difluorocyclobutane-1-carboxylate, a crucial building block in medicinal chemistry, particularly in the development of novel antiviral therapeutics. This document details its chemical synonyms, physicochemical properties, synthesis methodologies, and its significant role in the inhibition of the Hepatitis C Virus (HCV) NS5A protein.

Core Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

SynonymSource
Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester[1][2]
Methyl 3,3-difluoro-cyclobutanecarboxylate[1][2]
3,3-Difluorocyclobutanecarboxylic acid methyl ester[1]
CAS Number 1234616-13-7

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈F₂O₂[1][3]
Molecular Weight 150.12 g/mol [1][3]
Boiling Point 130 °C[1]
Density 1.20 g/cm³[1]
Flash Point 33 °C[1]
Appearance Colorless to light yellow liquid[1]
Storage 2-8°C[1]
GHS Signal Word Warning[1]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]

Application in Drug Discovery: Inhibition of HCV NS5A

This compound serves as a vital structural motif in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[4] The gem-difluoro cyclobutane moiety is a valuable bioisostere that can enhance the metabolic stability and potency of drug candidates.[5] NS5A inhibitors are a class of direct-acting antiviral agents (DAAs) that have revolutionized the treatment of HCV.[3]

The precise mechanism of action of NS5A inhibitors is complex and not fully elucidated, but it is understood to involve the disruption of both viral RNA replication and the assembly of new virus particles.[3][6] The inhibitors are believed to bind to domain 1 of the NS5A protein, which exists as a dimer. This binding event is thought to interfere with the protein's ability to bind viral RNA, a critical step for replication.[3] Furthermore, NS5A inhibitors have been shown to block the formation of the "membranous web," a specialized intracellular structure that serves as the site for viral replication and assembly.[3]

hcv_ns5a_inhibition Conceptual Pathway of HCV NS5A Inhibition cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Genome NS5A_Dimer NS5A Protein Dimer HCV_RNA->NS5A_Dimer Binds to Replication_Complex Viral Replication Complex (Membranous Web) NS5A_Dimer->Replication_Complex Essential for formation of Replication_Complex->HCV_RNA Replicates Virion_Assembly New Virion Assembly Replication_Complex->Virion_Assembly Site of NS5A_Inhibitor NS5A Inhibitor (Derived from Methyl 3,3-difluorocyclobutane-1-carboxylate) NS5A_Inhibitor->NS5A_Dimer Binds to & Blocks RNA Binding NS5A_Inhibitor->Replication_Complex Inhibits Formation

Caption: Conceptual diagram of HCV NS5A inhibition.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol is adapted from the hydrolysis of the corresponding ethyl ester.[7]

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid ethyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a solution of sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and deionized water (100 mL).

  • To this solution, add 3,3-Difluorocyclobutanecarboxylic acid ethyl ester (40.0 g, 0.244 mol) at room temperature.

  • Stir the resulting mixture at room temperature for 15 hours.

  • Reduce the volume of the reaction mixture by half using a rotary evaporator.

  • Acidify the remaining solution to pH 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 350 mL).

  • Combine the organic extracts and evaporate the solvent in vacuo to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.

Expected Yield: Approximately 32.4 g (98%).

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H).[7]

  • ¹³C NMR (125 MHz, CDCl₃): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz).[7]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz).[7]

  • GCMS (EI): m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺.[7]

Step 2: Fischer Esterification to this compound

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.[8]

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., TsOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,3-Difluorocyclobutanecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling in an ice bath.

  • Reflux the reaction mixture for 4-6 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

synthesis_workflow Synthesis Workflow for this compound cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification Start Ethyl 3,3-difluorocyclobutane-1-carboxylate Reaction1 NaOH, MeOH/H₂O Room Temperature, 15h Start->Reaction1 Workup1 Acidification (HCl) Extraction (CH₂Cl₂) Reaction1->Workup1 Intermediate 3,3-Difluorocyclobutanecarboxylic Acid Workup1->Intermediate Reaction2 MeOH (excess) H₂SO₄ (cat.), Reflux Intermediate->Reaction2 Workup2 Aqueous Workup Extraction (Ether) Reaction2->Workup2 Purification Vacuum Distillation Workup2->Purification Final_Product This compound Purification->Final_Product

Caption: Two-step synthesis of the target compound.

References

An In-depth Technical Guide to the Stability of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated carbocyclic compound that has garnered interest in medicinal chemistry and drug discovery as a versatile building block. The introduction of the gem-difluoro group into the cyclobutane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. This technical guide provides a comprehensive overview of the stability of this compound, along with relevant experimental protocols and data to inform its handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.

PropertyValueReference
Molecular FormulaC₆H₈F₂O₂[1][2]
Molecular Weight150.12 g/mol [1][2]
AppearanceColorless to light yellow liquid[1]
Boiling Point130 °C[1]
Flash Point33 °C[1]
Density1.20 g/cm³[1]
Storage Temperature2-8 °C[1]

Chemical Stability

The stability of this compound is a critical factor for its use in multi-step syntheses and as a component of biologically active molecules. The gem-difluoro group and the ester functionality are the primary sites of potential reactivity.

Stability in Aqueous Media

Based on studies of structurally related fluorinated cyclobutanes, this compound is expected to exhibit good stability under neutral, acidic, and basic aqueous conditions at ambient temperature. For instance, trifluoromethyl cyclobutanes have shown no decomposition after 24 hours in the presence of 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature. Long-term storage of these related compounds at room temperature for three months also showed no signs of degradation.

Hydrolytic Stability of the Ester Group
Thermal Stability

While detailed studies on the thermal decomposition of this compound are limited, information on the thermal degradation of fluorinated small molecules and polymers suggests potential decomposition pathways at elevated temperatures.[5][6][7] The primary degradation products are likely to include hydrogen fluoride (HF) and various carbonyl compounds resulting from the breakdown of the cyclobutane ring and the ester group. It is recommended to handle the compound at elevated temperatures with caution and under an inert atmosphere to minimize decomposition.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • 3,3-difluorocyclobutane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a solution of 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of carboxylic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Protocol for Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.[8]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Dissolve this compound in a 1:1 mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to pH 1 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane-1-carboxylic acid.

Visualized Workflows and Pathways

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of this compound.

Stability_Assessment_Workflow start Methyl 3,3-difluorocyclobutane- 1-carboxylate Sample stress_conditions Expose to Stress Conditions (e.g., Acid, Base, Heat, Light) start->stress_conditions analytical_testing Analytical Testing (e.g., HPLC, GC-MS, NMR) stress_conditions->analytical_testing data_analysis Data Analysis and Degradant Identification analytical_testing->data_analysis stability_report Stability Report Generation data_analysis->stability_report end Stable? data_analysis->end Hydrolysis_Pathway ester Methyl 3,3-difluorocyclobutane- 1-carboxylate intermediate Tetrahedral Intermediate ester->intermediate + hydroxide OH- hydroxide->intermediate acid 3,3-Difluorocyclobutane- 1-carboxylic Acid intermediate->acid - CH3O- methanol Methanol

References

Where to find the MSDS for Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for Methyl 3,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7). The information is compiled from various chemical supplier databases and is intended to inform researchers and professionals in drug development and other scientific fields.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound.[1][2] It is classified as an ester and is noted for its use in the preparation of substituted azoles with antiviral properties, specifically as an inhibitor of the NS5A protein encoded by the hepatitis C virus (HCV).[2][3] The compound is typically available as a colorless to light yellow liquid.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 1234616-13-7[1]
Molecular Formula C6H8F2O2[1][2]
Molecular Weight 150.12 g/mol [2][4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 130 °C[2]
Density 1.20 g/cm³[2]
Flash Point 33 °C[2]
Storage Temperature 2-8 °C[2]
Purity ≥96%, ±97%, 98%, 99%+[1][4]

Safety and Hazard Information

Based on the available safety data, this compound is considered a hazardous substance. The GHS hazard statements indicate that it can cause skin and eye irritation, as well as respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[2]
P271Use only outdoors or in a well-ventilated area[2]
P280Wear protective gloves/protective clothing/eye protection/face protection[2]

Experimental Protocols and Handling

Specific experimental protocols for the use of this compound are not detailed in the publicly available safety documents. However, based on the provided hazard information, a general workflow for the safe handling of this chemical can be established. This workflow is designed to minimize exposure and ensure the safety of laboratory personnel.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a well-ventilated fume hood prep_ppe->prep_hood handle_aliquot Carefully aliquot the required amount prep_hood->handle_aliquot handle_reaction Perform the experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in a designated hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe emergency_spill In case of a spill, follow laboratory spill protocol emergency_exposure In case of exposure, rinse affected area and seek medical attention Safety_Logic_Diagram cluster_hazards Identified Hazards cluster_controls Control Measures (P-Statements) hazard_skin Skin Irritation (H315) control_ppe Wear Protective Gear (P280) (Gloves, Eye Protection) hazard_skin->control_ppe mitigates hazard_eye Serious Eye Irritation (H319) hazard_eye->control_ppe mitigates hazard_resp Respiratory Irritation (H335) control_ventilation Use in a well-ventilated area (P271) hazard_resp->control_ventilation mitigates control_avoid_inhalation Avoid breathing vapors (P261) hazard_resp->control_avoid_inhalation mitigates

References

Methodological & Application

Application Note: A Practical Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,3-difluorocyclobutane moiety is a valuable structural motif in medicinal chemistry, serving as a bioisostere for various functional groups with the potential to modulate physicochemical properties such as lipophilicity and metabolic stability. Methyl 3,3-difluorocyclobutane-1-carboxylate is a key building block for the synthesis of more complex molecules, including antiviral compounds that inhibit the NS5A protein of the hepatitis C virus (HCV)[1]. This application note provides a detailed protocol for a practical, multi-step synthesis of this compound from the simple and commercially available precursor, 3-methylenecyclobutane carbonitrile.

Overall Synthetic Scheme

The synthesis proceeds in four main steps:

  • Oxidation: Oxidative cleavage of the exocyclic double bond of 3-methylenecyclobutane carbonitrile to yield 3-oxocyclobutane-1-carbonitrile.

  • Fluorination: Geminal difluorination of the ketone using a fluorinating agent to produce 3,3-difluorocyclobutane-1-carbonitrile.

  • Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid.

  • Esterification: Fischer esterification of the carboxylic acid to afford the target compound, this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Oxidation3-Methylenecyclobutane carbonitrile3-Oxocyclobutane-1-carbonitrileRuCl₃, NaIO₄Good
2Fluorination3-Oxocyclobutane-1-carbonitrile3,3-Difluorocyclobutane-1-carbonitrileEt₂NSF₃ (DAST)Quantitative
3Hydrolysis3,3-Difluorocyclobutane-1-carbonitrile3,3-Difluorocyclobutane-1-carboxylic acidNaOH, H₂O/MeOHHigh
4Esterification3,3-Difluorocyclobutane-1-carboxylic acidThis compoundMeOH, H₂SO₄ (cat.)Good

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile

This protocol is adapted from a similar oxidation of a methylene cyclobutane derivative.

Materials:

  • 3-Methylenecyclobutane carbonitrile

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Water (H₂O)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂ or DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of 3-methylenecyclobutane carbonitrile in a mixture of CH₂Cl₂, MeCN, and H₂O, add a catalytic amount of RuCl₃·xH₂O.

  • Cool the mixture in an ice bath to 5-10°C.

  • Add NaIO₄ portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropanol and stir for 30 minutes.

  • Dilute the mixture with water and extract with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-oxocyclobutane-1-carbonitrile as a crystalline solid.

Step 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonitrile

This procedure utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Materials:

  • 3-Oxocyclobutane-1-carbonitrile

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclobutane-1-carbonitrile in anhydrous CH₂Cl₂.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DAST (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to quench the excess DAST.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volumes).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and carefully remove the solvent under reduced pressure to yield crude 3,3-difluorocyclobutane-1-carbonitrile as an oil. This crude product is often used in the next step without further purification.

Step 3: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This protocol involves the basic hydrolysis of the nitrile.

Materials:

  • Crude 3,3-Difluorocyclobutane-1-carbonitrile

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of NaOH in a 1:1 mixture of MeOH and H₂O.

  • Add the crude 3,3-difluorocyclobutane-1-carbonitrile to the basic solution.

  • Heat the mixture to 60°C and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to pH 1 with concentrated HCl.

  • Extract the product with CH₂Cl₂ or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo to yield 3,3-difluorocyclobutane-1-carboxylic acid, which is typically a white solid.

Step 4: Synthesis of this compound

This is a standard Fischer esterification protocol.

Materials:

  • 3,3-Difluorocyclobutane-1-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of this compound SM 3-Methylenecyclobutane carbonitrile Int1 3-Oxocyclobutane-1-carbonitrile SM->Int1 Step 1: Oxidation (RuCl₃, NaIO₄) Int2 3,3-Difluorocyclobutane-1-carbonitrile Int1->Int2 Step 2: Fluorination (DAST) Int3 3,3-Difluorocyclobutane-1-carboxylic acid Int2->Int3 Step 3: Hydrolysis (NaOH) Product This compound Int3->Product Step 4: Esterification (MeOH, H₂SO₄)

Caption: Synthetic workflow for this compound.

Conclusion

This application note details a reliable and scalable four-step synthesis of this compound from a simple precursor. The described protocols provide clear instructions for researchers and drug development professionals to access this important fluorinated building block for various applications in medicinal chemistry.

References

Industrial Preparation of 3,3-gem-Difluoro Cyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3,3-gem-difluoro cyclobutanecarboxylic acid, a key intermediate in the preparation of various pharmaceuticals. The described method avoids the use of expensive starting materials such as 3-oxo-cyclobutylcarboxylic acid and costly fluorinating agents like DAST (diethylaminosulfur trifluoride), making it a more cost-effective and scalable process.[1] The synthesis is achieved through a three-step process commencing with a [2+2] cycloaddition, followed by hydrolysis and subsequent hydrogenation.[1]

Core Synthesis Pathway

The industrial synthesis of 3,3-gem-difluoro cyclobutanecarboxylic acid is primarily achieved through a three-step reaction sequence starting from readily available and cost-effective raw materials: methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[1] The process involves an initial cycloaddition to form a cyclobutane ring, followed by hydrolysis of the ester and a final hydrogenation step to yield the desired product.[1]

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrogenation A Methyl Acrylate C 2,2-dichloro-3,3-difluoro cyclobutanecarboxylic acid methyl ester A->C [2+2] Cycloaddition 150°C B 1,1-dichloro-2,2-difluoroethylene B->C D 2,2-dichloro-3,3-difluoro-1-cyclobutanecarboxylic acid C->D NaOH or KOH 5-20°C E 3,3-gem-difluoro cyclobutanecarboxylic acid D->E H₂, Pd/C Triethylamine 45-50°C, 45-50 psi G cluster_materials Raw Materials cluster_process Synthesis Process cluster_purification Purification & Isolation cluster_output Final Product A Methyl Acrylate C Cycloaddition A->C B 1,1-dichloro-2,2-difluoroethylene B->C D Hydrolysis C->D F Azeotropic Distillation (Step 1) C->F E Hydrogenation D->E G Extraction (Step 2) D->G H Final Product Isolation E->H F->D G->E I 3,3-gem-difluoro cyclobutanecarboxylic acid H->I

References

Application Notes and Protocols: The Role of Methyl 3,3-difluorocyclobutane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate and its derivatives are of significant interest in medicinal chemistry. The 3,3-difluorocyclobutane motif is recognized as a valuable bioisostere for various functional groups, offering a unique combination of properties that can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The introduction of gem-difluoro substitution on the cyclobutane ring can enhance metabolic stability, modulate lipophilicity, and influence compound conformation, which can lead to improved potency and selectivity for biological targets.[4]

One notable application of this scaffold is in the development of antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[5] The cyclobutane ring system provides a rigid, three-dimensional structure that can be exploited to optimize interactions with the target protein.

Application in Antiviral Drug Discovery: HCV NS5A Inhibitors

This compound serves as a key building block for the synthesis of substituted azoles that have demonstrated potential as inhibitors of the HCV NS5A protein.[5] NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.[6][7][8]

Mechanism of Action and Signaling Pathways

NS5A inhibitors are highly potent direct-acting antivirals.[9] While their exact mechanism of action is still under investigation, they are known to bind to the N-terminus of NS5A and interfere with its functions in both viral RNA replication and the assembly of new virus particles.[8][9]

NS5A interacts with numerous host cell proteins and modulates various cellular signaling pathways to create a favorable environment for viral replication and to evade the host immune response.[6][10] Key pathways affected by NS5A include:

  • PI3K-AKT Pathway: NS5A can activate the PI3K-AKT cell survival pathway, which may contribute to HCV persistence by protecting infected cells from apoptosis.[6]

  • MAPK/ERK Pathway: NS5A has been shown to interact with the adaptor protein Grb2, a key component of the MAPK/ERK signaling cascade. This interaction can lead to the inhibition of the ERK pathway, which regulates processes like cell proliferation and gene expression.[11][12]

The ability of compounds derived from this compound to inhibit NS5A can thus restore normal cellular signaling and halt viral replication.

HCV_NS5A_Signaling cluster_host Host Cell Signaling NS5A HCV NS5A Grb2 Grb2 NS5A->Grb2 Interacts with p85 p85 (PI3K) NS5A->p85 Interacts with ERK ERK Grb2->ERK Activates AKT AKT p85->AKT Activates Proliferation Cell Proliferation ERK->Proliferation Regulates Apoptosis Apoptosis AKT->Apoptosis Inhibits NS5A_Inhibitor NS5A Inhibitor (e.g., derived from Methyl 3,3-difluorocyclobutane-1-carboxylate) NS5A_Inhibitor->NS5A

Figure 1: Interaction of HCV NS5A with host cell signaling pathways and the inhibitory action of NS5A inhibitors.

Quantitative Data

Compound Target EC50 (pM) *Cell Line Key Pharmacokinetic Parameter Reference
Pibrentasvir (ABT-530)HCV NS5A (pan-genotypic)1.4 - 5.0HCV replicons (GT 1-6)Active against common resistance-conferring substitutions.[13]
BMS-824HCV NS5A~5,000HCV repliconTherapeutic index >10,000.[14]
DaclatasvirHCV NS5ApM to low nM rangeVariousBroad genotype coverage.[9]

*EC50 (Half-maximal effective concentration) values are a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Experimental Protocols

The following are representative protocols for the synthesis of a derivative and the biological evaluation of its antiviral activity.

Protocol 1: Synthesis of a 3,3-Difluorocyclobutane-Containing Compound

This protocol describes a general method for the functionalization of a 3,3-difluorocyclobutane scaffold, which can be adapted for the synthesis of various derivatives for screening.

Synthesis_Workflow Start Start: Commercially available 3,3-difluorocyclobutanone Step1 Nucleophilic addition of an organometallic reagent (e.g., organolanthanum reagent) Start->Step1 Intermediate1 3-Aryl-3-hydroxy-1,1- difluorocyclobutane Step1->Intermediate1 Step2 Functionalization of the tertiary alcohol (e.g., reaction with an arene, thiol, or azide) Intermediate1->Step2 Product Diverse 1,1-disubstituted 3,3-difluorocyclobutanes Step2->Product

Figure 2: General workflow for the synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes.

Methodology:

  • Reaction Setup: To a solution of anhydrous CeCl₃ in THF at -78 °C, add an organolithium reagent dropwise and stir for 1 hour to form the organocerium reagent.

  • Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone in THF to the organocerium reagent at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-substituted-3-hydroxy-1,1-difluorocyclobutane.

  • Further Functionalization: The resulting tertiary alcohol can be further functionalized. For example, treatment with an arene in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the corresponding 1,1-disubstituted-3,3-difluorocyclobutane.

Protocol 2: HCV Replicon Assay for Antiviral Activity

This protocol outlines a cell-based assay to determine the in vitro efficacy of a test compound against HCV replication.

Methodology:

  • Cell Culture: Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

  • Compound Preparation: Prepare a series of dilutions of the test compound (derived from this compound) in DMSO.

  • Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound. Include a positive control (a known NS5A inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Quantification of HCV RNA:

    • Lyse the cells and extract the total RNA.

    • Perform a one-step real-time RT-PCR (qRT-PCR) to quantify the level of HCV RNA. Use primers and a probe specific for a conserved region of the HCV genome.

    • Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the field of antiviral drug discovery. Its utility as a bioisostere allows for the fine-tuning of molecular properties to enhance drug-like characteristics. The successful application of this building block in the synthesis of HCV NS5A inhibitors highlights its potential for creating potent and effective drug candidates. Further exploration of this and related difluorocyclobutane structures is warranted to fully realize their potential in addressing a range of therapeutic targets.

References

Application Notes: Methyl 3,3-difluorocyclobutane-1-carboxylate as a Versatile Building Block for Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a valuable fluorinated building block in medicinal chemistry, particularly for the development of novel antiviral therapeutics. The introduction of the gem-difluorocyclobutane moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent antiviral compounds, with a specific focus on Hepatitis C Virus (HCV) NS5A inhibitors.

Rationale for Use in Antiviral Drug Discovery

The 3,3-difluorocyclobutane group serves as a bioisosteric replacement for other functionalities, such as carbonyl groups or larger aliphatic rings. Its rigid structure can help in optimizing the conformation of a molecule for better interaction with its biological target. The strong carbon-fluorine bonds are resistant to metabolic degradation, leading to improved in vivo stability and a longer half-life of the drug.

In the context of HCV, the non-structural protein 5A (NS5A) is a crucial component of the viral replication complex and has emerged as a prime target for direct-acting antiviral agents.[1] Inhibitors of NS5A can potently disrupt the viral life cycle.[2][3] The incorporation of the 3,3-difluorocyclobutane moiety into NS5A inhibitors has been shown to be a successful strategy in the development of next-generation antiviral candidates.

Application Example: Synthesis of a Precursor for an HCV NS5A Inhibitor

A key application of this compound is in the synthesis of amide derivatives that form the core of certain HCV NS5A inhibitors. The following sections detail the synthetic pathway and provide experimental protocols for the preparation of a key intermediate.

Synthetic Workflow

The overall workflow involves a three-step process starting from this compound:

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride.

  • Amide Coupling: The acyl chloride is coupled with a suitable amine, in this case, an amino-vinylcyclopropane derivative, to form the desired amide.

G cluster_0 Synthesis Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 3,3-Difluorocyclobutane-1-carboxylic acid Step1->Intermediate1 Step2 Acyl Chloride Formation Intermediate1->Step2 Intermediate2 3,3-Difluorocyclobutane-1-carbonyl chloride Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final Amide Intermediate for NS5A Inhibitor Step3->Final Amine (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester Amine->Step3

Caption: Synthetic workflow for the preparation of an amide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.[4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve Sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of Methanol (100 mL) and Water (100 mL).

  • To this solution, add this compound (40.0 g, 0.244 mol) at room temperature.

  • Stir the resulting mixture at room temperature for 15 hours.

  • Reduce the volume of the mixture by half using a rotary evaporator.

  • Acidify the remaining solution to pH 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with Dichloromethane (3 x 350 mL).

  • Combine the organic extracts and evaporate the solvent in vacuo to yield 3,3-Difluorocyclobutane-1-carboxylic acid as a white solid.

    • Expected Yield: ~98%

Protocol 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to its acyl chloride.

Materials:

  • 3,3-Difluorocyclobutane-1-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3,3-Difluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-Dimethylformamide (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The resulting solution of 3,3-Difluorocyclobutane-1-carbonyl chloride in Dichloromethane is typically used directly in the next step without isolation.

Protocol 3: Amide Coupling to Synthesize the NS5A Inhibitor Precursor

This protocol details the coupling of the in situ generated acyl chloride with a key amine intermediate.

Materials:

  • Solution of 3,3-Difluorocyclobutane-1-carbonyl chloride in Dichloromethane (from Protocol 2)

  • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester[5][6][7][8][9]

  • Anhydrous Dichloromethane (DCM)

  • A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • In a separate flask, dissolve (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester (1.0 eq) and the base (e.g., Triethylamine, 2.0 eq) in anhydrous Dichloromethane under an inert atmosphere.

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of 3,3-Difluorocyclobutane-1-carbonyl chloride (from Protocol 2) to the stirred amine solution.

  • Maintain the reaction temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Data Presentation

The antiviral activity of compounds derived from this compound is typically evaluated in cell-based replicon assays. The following table presents hypothetical but representative data for a generic NS5A inhibitor incorporating the 3,3-difluorocyclobutane moiety against different HCV genotypes.

Compound IDTargetHCV GenotypeEC₅₀ (pM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
DFCB-NS5A-01NS5A1a5.0>10>2,000,000
DFCB-NS5A-01NS5A1b1.4>10>7,140,000
DFCB-NS5A-01NS5A2a3.5>10>2,850,000
DFCB-NS5A-01NS5A3a150>10>66,000
DFCB-NS5A-01NS5A4a1.8>10>5,550,000
DFCB-NS5A-01NS5A5a3.2>10>3,125,000
DFCB-NS5A-01NS5A6a4.5>10>2,220,000

Data is hypothetical and for illustrative purposes. Actual values would be determined experimentally. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that causes 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.[10] Pibrentasvir, an approved NS5A inhibitor, shows EC50 values in the picomolar range against various HCV genotypes.[11]

Mechanism of Action: Inhibition of HCV NS5A

HCV NS5A is a phosphoprotein that is essential for viral RNA replication and virion assembly.[1][12][13] It exists in two phosphorylation states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58).[14] NS5A inhibitors are believed to exert their antiviral effect through a dual mechanism of action:

  • Inhibition of the HCV Replication Complex: NS5A is a key component of the membranous web, a cellular structure induced by the virus where RNA replication takes place. NS5A inhibitors are thought to block the formation of new replication complexes.[2][15]

  • Disruption of Virion Assembly: NS5A is also involved in the assembly of new virus particles. By binding to NS5A, these inhibitors interfere with this process, leading to a reduction in the production of infectious virions.

The following diagram illustrates the proposed mechanism of action of NS5A inhibitors.

G cluster_0 HCV Life Cycle & NS5A Inhibition Entry HCV Entry Translation Polyprotein Translation & Processing Entry->Translation Replication RNA Replication in Membranous Web Translation->Replication NS5A_p56 NS5A (p56) (Basal Phosphorylation) Translation->NS5A_p56 Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release NS5A_p58 NS5A (p58) (Hyperphosphorylation) NS5A_p56->NS5A_p58 Replication_Complex Replication Complex Formation NS5A_p56->Replication_Complex Membranous_Web Membranous Web Integrity NS5A_p56->Membranous_Web interacts with NS5A_p58->Assembly Replication_Complex->Replication PI4K Host Factor (e.g., PI4KIIIα) PI4K->Membranous_Web Inhibitor NS5A Inhibitor (e.g., DFCB-NS5A-01) Inhibitor->Assembly Disrupts Inhibitor->NS5A_p56 Binds to Inhibitor->Replication_Complex Blocks formation

Caption: Proposed mechanism of action of NS5A inhibitors.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of advanced antiviral compounds. Its incorporation into molecules targeting viral proteins like HCV NS5A can lead to the development of potent drug candidates with improved pharmacological profiles. The protocols and information provided herein offer a foundation for researchers to explore the potential of this valuable synthon in their drug discovery programs.

References

Application Notes and Protocols: Reactions of Methyl 3,3-difluorocyclobutane-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-difluorocyclobutane motif is a valuable building block in medicinal chemistry, offering a unique combination of properties including metabolic stability, conformational rigidity, and the ability to modulate the physicochemical properties of bioactive molecules. Methyl 3,3-difluorocyclobutane-1-carboxylate is a key intermediate that provides a handle for the introduction of diverse functional groups through reactions with various nucleophiles. These application notes provide a detailed overview of the reactivity of this compound with common nucleophiles, including experimental protocols and quantitative data to guide synthetic efforts in drug discovery and development.

Synthesis of Starting Material

A common route to this compound involves a multi-step synthesis commencing from the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethene and methyl acrylate. The resulting dichlorinated cyclobutane is then hydrolyzed and subsequently hydrogenated to yield the desired product.

A patented industrial preparation method describes the synthesis of 3,3-difluorocyclobutanecarboxylic acid, which can be esterified to the methyl ester. The process involves the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation[1]. In the hydrogenation step, 2-chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid is treated with hydrogen gas in the presence of a palladium on carbon catalyst and triethylamine in methanol to afford 3,3-difluorocyclobutanecarboxylic acid, which can then be converted to the methyl ester[1].

Reactions with Nucleophiles

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon of the ester group. Common nucleophilic substitution reactions at this position include hydrolysis, amidation, and reduction.

Hydrolysis (Saponification)

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction is often a necessary step for subsequent amide coupling reactions or other transformations of the carboxylic acid.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid [2]

To a solution of ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL) at room temperature, sodium hydroxide (10.7 g, 0.268 mol) is added. The resulting mixture is stirred at room temperature for 15 hours. The reaction mixture is then concentrated in vacuo to half its volume and acidified to pH 1 with concentrated aqueous HCl. The product is extracted with dichloromethane (3 x 350 mL). The combined organic extracts are evaporated in vacuo to yield 3,3-difluorocyclobutane-1-carboxylic acid.

Quantitative Data:

ProductYieldPhysical StateMelting Point (°C)
3,3-Difluorocyclobutane-1-carboxylic acid98%White solid49-52

Logical Relationship of Saponification

Saponification of this compound Methyl_3_3_difluorocyclobutane_1_carboxylate This compound Intermediate Tetrahedral Intermediate Methyl_3_3_difluorocyclobutane_1_carboxylate->Intermediate Nucleophilic attack by OH⁻ NaOH NaOH (aq) NaOH->Intermediate Methanol Methanol Intermediate->Methanol Carboxylate_salt Sodium 3,3-difluorocyclobutane-1-carboxylate Intermediate->Carboxylate_salt Elimination of MeO⁻ Carboxylic_acid 3,3-Difluorocyclobutane-1-carboxylic Acid Carboxylate_salt->Carboxylic_acid Acid_workup Acid Workup (HCl) Acid_workup->Carboxylic_acid Protonation

Caption: Saponification Reaction Pathway.

Amidation

Representative Experimental Protocol: Synthesis of N-Benzyl-3,3-difluorocyclobutane-1-carboxamide

In a sealed tube, this compound (1.0 eq) and benzylamine (1.2 eq) are heated at a temperature between 80-120 °C, either neat or in a high-boiling aprotic solvent such as DMF or DMSO. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The reactivity of amines can vary, and the reaction conditions (temperature, time, and use of a catalyst) may need to be optimized for specific substrates.

Reduction to Alcohol

The ester can be reduced to the corresponding primary alcohol, (3,3-difluorocyclobutyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LAH). Alternatively, the corresponding carboxylic acid can be reduced.

Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methanol from Carboxylic Acid

A detailed protocol for the reduction of the corresponding carboxylic acid is available. In a flask containing a suspension of sodium borohydride (1.0 eq) in tetrahydrofuran (THF) at 0 °C, methanol is added. Subsequently, a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in THF is added dropwise. The reaction is stirred at room temperature for 1 hour. The mixture is then cooled to 0 °C, and boron trifluoride etherate (1.0 eq) is added slowly. The reaction is stirred overnight while gradually warming to room temperature. The reaction is quenched with 95% ethanol, and the mixture is concentrated. The residue is partitioned between dichloromethane and saturated brine. The organic layer is dried and concentrated to afford (3,3-difluorocyclobutyl)methanol.

Quantitative Data:

ProductYieldPhysical State
(3,3-Difluorocyclobutyl)methanol9%Light tan oil

Note: The reported yield for this specific protocol is low. A more conventional approach for the reduction of the ester would be the use of lithium aluminum hydride (LAH) in an ethereal solvent like THF. A general protocol for LAH reduction of an ester is as follows:

General Experimental Protocol: LAH Reduction of this compound

To a stirred suspension of lithium aluminum hydride (1.0 - 1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup). The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (3,3-difluorocyclobutyl)methanol.

Experimental Workflow for Key Transformations

Synthetic Transformations of this compound cluster_start Starting Material cluster_reactions Nucleophilic Reactions cluster_products Products Start This compound Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) Start->Hydrolysis Amidation Amidation (R₂NH, heat) Start->Amidation Reduction Reduction (LAH, THF) Start->Reduction Acid 3,3-Difluorocyclobutane-1-carboxylic Acid Hydrolysis->Acid Amide N-R-3,3-Difluorocyclobutane-1-carboxamide Amidation->Amide Alcohol (3,3-Difluorocyclobutyl)methanol Reduction->Alcohol

Caption: Key reactions of the title compound.

Reaction with Organometallic Reagents

The reaction of esters with organometallic reagents such as Grignard or organolithium reagents typically leads to the formation of tertiary alcohols after acidic workup. However, the presence of the fluorine atoms on the cyclobutane ring may influence the reactivity. There is a lack of specific literature detailing the reaction of this compound with organometallic reagents. Caution should be exercised as side reactions, such as enolization or ring-opening, could potentially occur.

General Considerations:

  • Grignard Reagents: The reaction of two equivalents of a Grignard reagent (R-MgX) with the ester would be expected to yield a tertiary alcohol of the structure (3,3-difluorocyclobutyl)C(R)₂OH.

  • Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are expected to add twice to the ester carbonyl to afford the corresponding tertiary alcohol.

Researchers exploring these reactions should perform them on a small scale initially to determine the feasibility and product distribution.

Summary of Reactions and Products

NucleophileReagents and ConditionsProduct
Hydroxide (Hydrolysis)NaOH, MeOH/H₂O, rt, 15 h3,3-Difluorocyclobutane-1-carboxylic acid
Amines (Amidation)R₂NH, heatN-R-3,3-Difluorocyclobutane-1-carboxamide
Hydride (Reduction)LiAlH₄, THF, 0 °C to rt(3,3-Difluorocyclobutyl)methanol
Organometallic ReagentsR-MgX or R-Li, ethereal solvent(3,3-Difluorocyclobutyl)C(R)₂OH (Expected)

Conclusion

This compound is a versatile intermediate that undergoes a range of nucleophilic substitution reactions at the ester carbonyl group. The protocols and data presented herein provide a foundation for the synthesis of various functionalized 3,3-difluorocyclobutane derivatives. These compounds are of significant interest to researchers in drug discovery and development for the construction of novel molecular entities with potentially improved pharmacological profiles. Further exploration of the reactivity of this building block, particularly with organometallic reagents, will continue to expand its utility in organic synthesis.

References

Application Notes and Protocols: Derivatization of Methyl 3,3-difluorocyclobutane-1-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorinated cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a versatile starting material for the synthesis of a diverse library of compounds for biological screening. This document provides detailed protocols for the derivatization of this key building block and its subsequent evaluation in antiviral assays, with a particular focus on the development of inhibitors for the Hepatitis C Virus (HCV) NS5A protein, a clinically validated target for antiviral therapy.

Derivatization Strategies

The primary functional handle of this compound is the methyl ester, which can be readily converted into a carboxylic acid or reduced to a primary alcohol. These two key intermediates, 3,3-difluorocyclobutane-1-carboxylic acid and (3,3-difluorocyclobutyl)methanol , serve as platforms for the synthesis of a wide array of amide, ester, and ether derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,3-difluorocyclobutane-1-carboxylic acid (2)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide synthesis.

Materials:

  • This compound (1)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in a 1:1 mixture of methanol and water.

  • To the stirred solution, add this compound (1) (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of the solvent by half using a rotary evaporator.

  • Cool the mixture in an ice bath and acidify to pH 1 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane-1-carboxylic acid (2) as a white solid.[1]

Expected Yield: >95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Aryl/Alkyl-3,3-difluorocyclobutane-1-carboxamides (3a-d)

This protocol details the synthesis of a focused library of amides from 3,3-difluorocyclobutane-1-carboxylic acid (2) using a standard peptide coupling reagent.

Materials:

  • 3,3-difluorocyclobutane-1-carboxylic acid (2)

  • Substituted anilines or alkylamines (e.g., aniline, 4-fluoroaniline, benzylamine, propylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 3,3-difluorocyclobutane-1-carboxylic acid (2) (1.0 equivalent) in anhydrous dimethylformamide, add the desired aniline or alkylamine (1.1 equivalents) and N,N-diisopropylethylamine (3.0 equivalents).

  • Add PyBOP (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3,3-difluorocyclobutane-1-carboxamide.

Protocol 3: Synthesis of (3,3-difluorocyclobutyl)methanol (4)

This protocol outlines the reduction of the methyl ester to the corresponding primary alcohol, a key building block for ester and ether synthesis.

Materials:

  • This compound (1)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran at 0 °C, add a solution of this compound (1) (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (3,3-difluorocyclobutyl)methanol (4).

Protocol 4: Synthesis of 3,3-difluorocyclobutylmethyl Esters (5a-b)

This protocol describes the esterification of (3,3-difluorocyclobutyl)methanol (4) with various carboxylic acids.

Materials:

  • (3,3-difluorocyclobutyl)methanol (4)

  • Carboxylic acids (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of (3,3-difluorocyclobutyl)methanol (4) (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (1.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3,3-difluorocyclobutylmethyl ester.

Data Presentation

A library of derivatized compounds should be synthesized and their biological activity evaluated. The results can be summarized in a table for clear comparison.

Table 1: Synthesized Derivatives of this compound and their In Vitro Antiviral Activity against HCV Replicon.

Compound IDR GroupYield (%)Purity (%)EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
3a Phenyl85>985.2>50>9615
3b 4-Fluorophenyl82>993.8>50>13157
3c Benzyl78>9815.6>50>3205
3d Propyl75>9789.2>50>560
5a Phenyl90>9925.1>50>1992
5b Methyl92>98150.7>50>331

EC₅₀ (50% effective concentration) values were determined in a genotype 1b HCV replicon assay.[2][3][4] CC₅₀ (50% cytotoxic concentration) values were determined in a standard cytotoxicity assay using Huh-7 cells.

Mandatory Visualization

Derivatization_Workflow start This compound (1) hydrolysis Protocol 1: Hydrolysis (NaOH, MeOH/H₂O) start->hydrolysis reduction Protocol 3: Reduction (LiAlH₄, THF) start->reduction acid 3,3-difluorocyclobutane-1-carboxylic acid (2) hydrolysis->acid amidation Protocol 2: Amidation (PyBOP, R-NH₂) acid->amidation alcohol (3,3-difluorocyclobutyl)methanol (4) reduction->alcohol esterification Protocol 4: Esterification (DCC, R-COOH) alcohol->esterification amides N-Aryl/Alkyl-3,3-difluorocyclobutane-1-carboxamides (3a-d) amidation->amides screening Biological Screening amides->screening esters 3,3-difluorocyclobutylmethyl Esters (5a-b) esterification->esters esters->screening

Biological_Screening_Workflow start Synthesized Compound Library primary_screen Primary High-Throughput Screening (HCV Replicon Assay) start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity hit_identification Hit Identification (EC₅₀ < 1 µM, SI > 10) primary_screen->hit_identification cytotoxicity->hit_identification dose_response Dose-Response and EC₅₀ Determination hit_identification->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

HCV_NS5A_Signaling_Pathway HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Inhibitor 3,3-Difluorocyclobutane Derivatives Inhibitor->NS5A Inhibition

Discussion

The derivatization of this compound provides access to a diverse range of novel chemical entities for biological screening. The protocols outlined above are robust and can be adapted for a wide variety of starting materials to generate a comprehensive compound library.

The biological data presented in Table 1 suggests a promising structure-activity relationship (SAR) for the N-substituted carboxamide series. Aromatic substituents on the amide nitrogen (compounds 3a and 3b ) demonstrate potent inhibition of HCV replication with low nanomolar EC₅₀ values. The introduction of a fluorine atom on the phenyl ring (3b ) appears to enhance potency. The benzyl amide (3c ) retains good activity, while the simple alkyl amide (3d ) is significantly less potent, suggesting that an aromatic or benzylic group is preferred for optimal activity. The ester derivatives (5a and 5b ) are less active than the corresponding amides, indicating that the amide linkage is crucial for potent inhibition of the HCV NS5A target. All tested compounds exhibit a favorable cytotoxicity profile, with high selectivity indices.

These preliminary results highlight the potential of the 3,3-difluorocyclobutane scaffold in the development of novel antiviral agents. Further optimization of the "R" group in the N-aryl/alkyl carboxamide series could lead to the discovery of even more potent and drug-like candidates. The experimental workflows and signaling pathway diagrams provide a clear roadmap for researchers entering this exciting area of drug discovery.

References

The Rising Star in Drug Discovery: Gem-Difluorocyclobutanes as Bioisosteres for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of success. Among the various strategies employed, bioisosteric replacement stands out as a powerful tool for fine-tuning the physicochemical and biological properties of drug candidates. Recently, the gem-difluorocyclobutane motif has emerged as a promising bioisostere, offering a unique combination of properties that can address common challenges in drug development, such as metabolic instability and off-target toxicity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of gem-difluorocyclobutanes in their therapeutic programs.

Application Notes

The Physicochemical Impact of Gem-Difluorocyclobutane Incorporation

The introduction of a gem-difluorocyclobutane moiety into a molecule can significantly alter its key physicochemical properties, including acidity (pKa), lipophilicity (LogP), aqueous solubility, and metabolic stability. These changes are often advantageous for improving the drug-like characteristics of a compound.

Modulation of Acidity and Basicity:

The strong electron-withdrawing nature of the two fluorine atoms in the gem-difluoro group can have a profound inductive effect on the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Table 1: Comparison of pKa Values for Carboxylic Acids and Amines with and without Gem-Difluorocyclobutane Moieties

CompoundNon-fluorinated Analog pKagem-Difluorocyclobutane Analog pKaReference
Cyclobutanecarboxylic acid4.84.3 (for 3,3-difluorocyclobutane-1-carboxylic acid)[1]
Cyclobutylamine10.79.6 (for 3,3-difluorocyclobutylamine)[1]
2-Cyclobutylacetic acid4.94.5 (for 2-(3,3-difluorocyclobutyl)acetic acid)[1]

Impact on Lipophilicity and Solubility:

While fluorine is highly electronegative, the introduction of a gem-difluoro group can have varied effects on lipophilicity (LogP). It can either increase or decrease lipophilicity depending on the overall molecular context. This nuanced effect allows for the fine-tuning of a compound's solubility and permeability, which are crucial for oral bioavailability and cell penetration.

Table 2: Comparison of LogP Values for Compounds with and without Gem-Difluorocyclobutane Moieties

CompoundNon-fluorinated Analog LogPgem-Difluorocyclobutane Analog LogPReference
N-benzylcyclobutanamine2.52.8 (for N-benzyl-3,3-difluorocyclobutanamine)[1]
N-benzylcyclobutanecarboxamide1.81.9 (for N-benzyl-3,3-difluorocyclobutanecarboxamide)[1]

Enhancement of Metabolic Stability:

One of the most significant advantages of using gem-difluorocyclobutanes as bioisosteres is their ability to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus blocking common sites of metabolic oxidation. This can lead to a longer half-life of the drug in the body, potentially reducing the required dose and frequency of administration. In the development of the anti-cancer drug Ivosidenib, the gem-difluorocyclobutane motif was crucial for increasing metabolic stability while maintaining potent activity.[2][3]

Case Study: Ivosidenib (Tibsovo®) - A Gem-Difluorocyclobutane Containing Therapeutic

Ivosidenib is a prime example of a successful therapeutic agent that incorporates a gem-difluorocyclobutane moiety. It is an inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme and is used to treat certain types of cancer, including acute myeloid leukemia (AML) and cholangiocarcinoma.[4][5]

Mechanism of Action:

Mutations in the IDH1 enzyme lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting cancer cell growth.[4][5] Ivosidenib selectively binds to the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the levels of 2-HG.[4] This allows for the restoration of normal cellular differentiation and leads to an anti-tumor effect.[5] The gem-difluorocyclobutane in Ivosidenib plays a key role in blocking a metabolic weak spot, which contributes to its improved pharmacokinetic profile.[2]

Ivosidenib_Mechanism_of_Action cluster_pathway Cellular Metabolism cluster_drug_action Therapeutic Intervention cluster_cellular_effect Cellular Outcome Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->two_HG Mutant IDH1 Differentiation Restored Cellular Differentiation Ivosidenib Ivosidenib (gem-difluorocyclobutane) Ivosidenib->inhibition inhibition->two_HG TumorGrowth Inhibition of Tumor Growth

Caption: Mechanism of action of Ivosidenib.

Experimental Protocols

The synthesis of gem-difluorocyclobutane-containing molecules often requires specialized methods. Below is a detailed protocol for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes, a key structural motif, adapted from the work of Ishikura et al.[2][6][7] This method utilizes organolanthanum reagents to overcome challenges associated with the high sensitivity of difluorocyclobutanone.

Synthesis of 1-Aryl-3,3-difluorocyclobutanol

This protocol describes the addition of an aryl group to 3,3-difluorocyclobutanone using an organolanthanum reagent.

Materials:

  • 3,3-difluorocyclobutanone

  • Anhydrous Lanthanum(III) chloride (LaCl₃)

  • Anhydrous Lithium chloride (LiCl)

  • Aryl organolithium or Aryl Grignard reagent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of LaCl₃·2LiCl solution: In a flame-dried flask under an inert atmosphere, add anhydrous LaCl₃ and anhydrous LiCl (2 equivalents relative to LaCl₃). Add anhydrous THF to achieve a 0.5 M solution. Stir at room temperature until all solids have dissolved.

  • Formation of the Organolanthanum Reagent: In a separate flame-dried flask under an inert atmosphere, prepare the aryl organolithium or aryl Grignard reagent in anhydrous Et₂O or THF according to standard procedures.

  • Cool the solution of the organometallic reagent to -78 °C.

  • Slowly add the prepared LaCl₃·2LiCl solution (1.1 equivalents) to the organometallic reagent solution.

  • Stir the resulting mixture at -78 °C for 30 minutes to allow for transmetalation to the organolanthanum reagent.

  • Addition to 3,3-difluorocyclobutanone: In another flame-dried flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone (1 equivalent) in anhydrous THF.

  • Cool the solution of 3,3-difluorocyclobutanone to -78 °C.

  • Slowly add the pre-formed organolanthanum reagent solution to the 3,3-difluorocyclobutanone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with Et₂O or ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-3,3-difluorocyclobutanol.

Synthesis_Workflow Start Starting Materials: - 3,3-Difluorocyclobutanone - Aryl Halide - Mg or n-BuLi - LaCl₃·2LiCl Step1 Prepare Organometallic Reagent (ArLi or ArMgBr) Start->Step1 Step2 Transmetalation with LaCl₃·2LiCl in THF at -78 °C Step1->Step2 Step3 Addition to 3,3-Difluorocyclobutanone in THF at -78 °C Step2->Step3 Step4 Aqueous Work-up (NH₄Cl quench, extraction) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 Product Product: 1-Aryl-3,3-difluorocyclobutanol Step5->Product

Caption: Workflow for the synthesis of 1-aryl-3,3-difluorocyclobutanol.

Gem-difluorocyclobutanes represent a valuable and increasingly utilized bioisostere in modern medicinal chemistry. Their ability to favorably modulate key physicochemical properties, most notably metabolic stability, without compromising biological activity makes them an attractive motif for the design of novel therapeutics. The successful development of Ivosidenib highlights the tangible benefits of incorporating this unique structural element. As synthetic methodologies for accessing diverse gem-difluorocyclobutane-containing building blocks continue to advance, their application in drug discovery is poised for significant growth, offering new avenues to overcome long-standing challenges in the development of safe and effective medicines.

References

Application Notes and Protocols: Synthetic Routes to Functionalized 1,1-Disubstituted-3,3-Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel fluorinated scaffolds is of paramount importance. The 1,1-disubstituted-3,3-difluorocyclobutane motif is a valuable building block in medicinal chemistry, offering a unique combination of properties such as increased metabolic stability, modulated lipophilicity, and altered conformational preferences of parent molecules. This document provides detailed protocols and data for the synthesis of these valuable compounds, focusing on a divergent approach starting from the commercially available 3,3-difluorocyclobutanone.

A key challenge in the functionalization of 3,3-difluorocyclobutanone is its propensity to undergo elimination of hydrogen fluoride in the presence of common organometallic reagents like organolithiums or Grignards.[1] A robust method to overcome this involves the use of organolanthanum reagents, which are less basic and enable the efficient addition of various nucleophiles to the carbonyl group, forming key gem-difluorocyclobutanol intermediates.[2][3][4] These intermediates can then be further functionalized through methods involving carbocation or radical pathways to yield a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes.[1][2]

I. Synthesis of 1-Substituted-3,3-difluorocyclobutan-1-ols via Organolanthanum Reagents

This protocol outlines the crucial first step in the divergent synthesis: the nucleophilic addition to 3,3-difluorocyclobutanone using organolanthanum reagents. This method is effective for a range of aryl, heteroaryl, and alkynyl nucleophiles.

Experimental Protocol: General Procedure for the Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

A detailed procedure for the synthesis of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol, a related chiral ligand, can be found in Organic Syntheses, which provides a framework for handling similar air-sensitive reagents and reactions.[5] The following is a general adaptation for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols.

To a solution of the corresponding aryl bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 equivalents) is added dropwise. The resulting mixture is stirred for 30-60 minutes at -78 °C. In a separate flask, anhydrous lanthanum(III) chloride (LaCl₃) (1.3 equivalents) is suspended in anhydrous THF and stirred for 1 hour. The freshly prepared aryllithium solution is then slowly transferred to the LaCl₃ suspension at -78 °C. The reaction mixture is stirred for another 1-2 hours at -78 °C to form the organolanthanum reagent. A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is then added dropwise to the organolanthanum reagent at -78 °C. The reaction is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

Quantitative Data: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

EntryAryl Nucleophile PrecursorProductYield (%)
1Bromobenzene1-Phenyl-3,3-difluorocyclobutan-1-ol85
24-Bromotoluene3,3-Difluoro-1-(p-tolyl)cyclobutan-1-ol82
31-Bromo-4-methoxybenzene3,3-Difluoro-1-(4-methoxyphenyl)cyclobutan-1-ol75
42-Bromopyridine1-(2-Pyridyl)-3,3-difluorocyclobutan-1-ol68

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Logical Workflow for the Synthesis of 1-Substituted-3,3-difluorocyclobutan-1-ols

G A Aryl Bromide (Ar-Br) C Aryllithium (Ar-Li) A->C Lithiation B n-Butyllithium (n-BuLi) B->C E Organolanthanum Reagent (Ar-LaCl2) C->E Transmetalation D Lanthanum(III) Chloride (LaCl3) D->E G 1-Aryl-3,3-difluorocyclobutan-1-ol E->G Nucleophilic Addition F 3,3-Difluorocyclobutanone F->G

Caption: Workflow for organolanthanum-mediated synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols.

II. Functionalization of 1-Aryl-3,3-difluorocyclobutan-1-ols

The tertiary alcohol functionality of the synthesized 1-aryl-3,3-difluorocyclobutan-1-ols serves as a handle for further diversification. Two primary pathways for functionalization are via carbocation intermediates (Lewis acid catalysis) and radical intermediates (photoredox catalysis).

This protocol describes the reaction of 1-aryl-3,3-difluorocyclobutan-1-ols with arene nucleophiles in the presence of a Lewis acid to form 1,1-diaryl-3,3-difluorocyclobutanes.

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

To a solution of the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equivalent) and the arene nucleophile (2.0-5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, a Lewis acid (e.g., iron(III) chloride (FeCl₃), 0.1-0.2 equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 1,1-diaryl-3,3-difluorocyclobutane.

Quantitative Data: Friedel-Crafts Alkylation of 1-Aryl-3,3-difluorocyclobutan-1-ols

Entry1-Aryl-3,3-difluorocyclobutan-1-olArene NucleophileProductYield (%)
11-Phenyl-3,3-difluorocyclobutan-1-olBenzene1,1-Diphenyl-3,3-difluorocyclobutane78
21-Phenyl-3,3-difluorocyclobutan-1-olToluene1-Phenyl-1-(p-tolyl)-3,3-difluorocyclobutane72
31-(4-Methoxyphenyl)-3,3-difluorocyclobutan-1-olAnisole1,1-Bis(4-methoxyphenyl)-3,3-difluorocyclobutane65

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Signaling Pathway for Lewis Acid-Catalyzed Functionalization

G A 1-Aryl-3,3-difluorocyclobutan-1-ol C Carbocation Intermediate A->C Coordination & Water Loss B Lewis Acid (e.g., FeCl3) B->C E 1,1-Diaryl-3,3-difluorocyclobutane C->E Electrophilic Aromatic Substitution D Arene Nucleophile (Ar'-H) D->E

Caption: Pathway for the synthesis of 1,1-diaryl-3,3-difluorocyclobutanes via a carbocation intermediate.

An alternative strategy for functionalization involves the generation of a difluorocyclobutyl radical from the tertiary alcohol. This can be achieved using photoredox catalysis, allowing for the introduction of different functionalities.

Experimental Protocol: General Procedure for Radical Addition to Michael Acceptors

In a vial equipped with a stir bar, the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equivalent), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a Michael acceptor (1.5 equivalents) are dissolved in a degassed solvent (e.g., acetonitrile or DMF). A radical initiator or a sacrificial electron donor may also be required. The vial is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired functionalized 1,1-disubstituted-3,3-difluorocyclobutane.

Quantitative Data: Radical Addition to Michael Acceptors

Entry1-Aryl-3,3-difluorocyclobutan-1-olMichael AcceptorProductYield (%)
11-Phenyl-3,3-difluorocyclobutan-1-olAcrylonitrile3-(1-Phenyl-3,3-difluorocyclobutyl)propanenitrile65
21-Phenyl-3,3-difluorocyclobutan-1-olMethyl acrylateMethyl 3-(1-phenyl-3,3-difluorocyclobutyl)propanoate70

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow for Radical-Mediated Functionalization

G A 1-Aryl-3,3-difluorocyclobutan-1-ol C Difluorocyclobutyl Radical A->C Single Electron Transfer B Photocatalyst + Light (hν) B->C E Adduct Radical C->E Radical Addition D Michael Acceptor D->E F Final Product E->F Hydrogen Atom Transfer G A Cyclobutanone Enol Silyl Ether B CB-DFASs A->B Multi-step Synthesis D Difluoroalkylated Cyclobutene B->D Nucleophilic Attack C Nucleophile (C, O, N, S-based) C->D E Difluoroalkylated Cyclobutane D->E Reduction (e.g., Hydrogenation)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3,3-difluorocyclobutane-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial [2+2] cycloaddition of methyl acrylate and 1,1-dichloro-2,2-difluoroethylene. - Incomplete reaction due to insufficient temperature or reaction time.- Polymerization of methyl acrylate at high temperatures.- Ensure the reaction is heated to 150°C for 15-20 hours in an autoclave to drive the cycloaddition to completion.[1]- Monitor the reaction for any signs of polymerization. If it occurs, consider using a polymerization inhibitor.
Poor yield during the hydrolysis of the chloro-difluoro cyclobutane intermediate. - Incomplete hydrolysis due to insufficient base or reaction time.- Side reactions at elevated temperatures.- Use a 20% aqueous solution of sodium hydroxide and maintain the reaction temperature between 15-20°C for 1-3 hours.[1]- Ensure complete consumption of the starting material by tracking the reaction progress using a suitable analytical technique (e.g., TLC, GC).
Low yield in the final hydrogenation step to produce 3,3-difluorocyclobutanecarboxylic acid. - Inefficient catalyst activity.- Insufficient hydrogen pressure or reaction temperature.- Use 10% wet palladium on carbon as the catalyst.[1]- Maintain a hydrogen pressure of 45-50 psi and a temperature of 45-50°C for 18-20 hours.[1]- The presence of triethylamine is crucial for this step.[1]
Difficulty in purifying the final product. - Presence of unreacted starting materials or byproducts.- After hydrogenation, filter the catalyst and add the organic phase to a 5% sodium bicarbonate aqueous solution. Evaporate and then acidify with concentrated hydrochloric acid to pH 1-2.[1]- Extract the product with dichloromethane or methyl tertiary butyl ether.[1]- Concentrate the organic phase to obtain the purified product.[1]
Low yield when using deoxofluorination agents like DAST. - DAST can be expensive and its reactivity can be inconsistent.[1]- The fluorination step can have inherently low yields.[1]- Consider alternative synthetic routes that introduce the fluorine atoms from a fluorinated starting material, such as the industrial method starting from 1,1-dichloro-2,2-difluoroethylene.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common routes involve either the construction of the difluorocyclobutane ring from acyclic precursors or the fluorination of a pre-existing cyclobutane ring.

  • Industrial Route: A multi-step synthesis starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene, which undergoes a cycloaddition, hydrolysis, and then hydrogenation to form 3,3-difluorocyclobutanecarboxylic acid.[1] This acid can then be esterified to the desired methyl ester.

  • Fluorination of a Ketone Precursor: This route involves the synthesis of a 3-oxocyclobutanecarboxylate derivative, which is then fluorinated using a deoxofluorination agent such as diethylaminosulfur trifluoride (DAST) or Morph-DAST.[1][2]

Q2: How can I improve the overall yield of the industrial synthesis route?

A2: The overall yield of the industrial route is reported to be in the range of 44-53%.[1] To optimize this, focus on maximizing the yield of each individual step:

  • Cycloaddition: Ensure optimal temperature and pressure conditions in the autoclave.

  • Hydrolysis: Carefully control the temperature and reaction time to prevent side reactions.

  • Hydrogenation: Use a high-quality palladium on carbon catalyst and ensure the system is free of catalyst poisons.

Q3: Is the final product, this compound, commercially available?

A3: Yes, this compound is commercially available from various suppliers.[3][4] However, for large-scale use or for the synthesis of novel derivatives, an in-house synthesis may be more cost-effective.

Q4: What is the key advantage of the industrial route over the deoxofluorination route?

A4: The primary advantage of the industrial route is the use of cheaper and more readily available starting materials (methyl acrylate and 1,1-dichloro-2,2-difluoroethylene) compared to the expensive 3-oxocyclobutanecarboxylic acid and fluorinating agents like DAST required for the deoxofluorination route.[1] This makes the industrial route more suitable for large-scale production.[1]

Experimental Protocols

Industrial Synthesis of 3,3-difluorocyclobutanecarboxylic acid[1]

Step 1: Synthesis of 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate

  • In an autoclave, combine 1,1-dichloro-2,2-difluoroethylene (4.64 mol) and methyl acrylate (2.32 mol).

  • Heat the mixture to 150°C and maintain for 15-20 hours.

  • After cooling, adjust the pH of the reaction mixture to 5-7 with sodium hydroxide.

  • Concentrate the solution by evaporation and then add water.

  • Collect the distillate by normal pressure concentration.

  • Extract the distillate with dichloromethane (3 x 100 mL).

  • Concentrate the combined organic phases to obtain the product (yield: 65-70%).

Step 2: Hydrolysis to 2-chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid

  • Prepare a 20% aqueous sodium hydroxide solution (250 mL).

  • Cool the NaOH solution to 5-15°C.

  • Add methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate (0.44 mol) in batches.

  • After the addition is complete, continue the reaction at 15-20°C for 1-3 hours.

  • Add water (100 mL) and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract the product with methyl tertiary butyl ether (3 x 150 mL).

  • Concentrate the combined organic phases to obtain the product (yield: 75-80%).

Step 3: Hydrogenation to 3,3-difluorocyclobutanecarboxylic acid

  • In a suitable reaction vessel, dissolve 2-chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid (0.34 mol) in methanol (570 mL).

  • Add triethylamine (0.68 mol) and 10% wet palladium on carbon (5.7 g).

  • Pressurize the vessel with hydrogen to 45-50 psi.

  • Heat the reaction to 45-50°C and maintain for 18-20 hours.

  • After the reaction is complete, cool to 20-25°C and filter off the catalyst.

  • Add the filtrate to a 5% aqueous sodium bicarbonate solution (270 mL).

  • Concentrate the mixture by evaporation.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Dry and concentrate the combined organic phases to obtain the final product (yield: 90-95%).

Esterification to this compound

The final step is a standard Fischer esterification.

  • Dissolve 3,3-difluorocyclobutanecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC or GC).

  • Remove the excess methanol under reduced pressure.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.

Visualization

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Esterification start Methyl Acrylate + 1,1-dichloro-2,2-difluoroethylene autoclave Autoclave 150°C, 15-20h start->autoclave cyclo_product Methyl 2,2-dichloro-3,3- difluorocyclobutane-1-carboxylate autoclave->cyclo_product hydrolysis_reagents 20% aq. NaOH 5-20°C, 1-3h cyclo_product->hydrolysis_reagents hydrolysis_product 2-chloro-3,3-difluoro-1- cyclobutene-1-carboxylic acid hydrolysis_reagents->hydrolysis_product hydrogenation_reagents H₂, 10% Pd/C Triethylamine, Methanol 45-50°C, 45-50 psi hydrolysis_product->hydrogenation_reagents hydrogenation_product 3,3-difluorocyclobutanecarboxylic acid hydrogenation_reagents->hydrogenation_product esterification_reagents Methanol, H₂SO₄ (cat.) Reflux hydrogenation_product->esterification_reagents final_product This compound esterification_reagents->final_product

Caption: Workflow for the industrial synthesis of this compound.

References

Common side reactions in the synthesis of difluorocyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of difluorocyclobutane derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing difluorocyclobutane derivatives?

A1: The three most prevalent methods for synthesizing difluorocyclobutane derivatives are:

  • Nucleophilic Addition to 3,3-Difluorocyclobutanone: This involves the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with 3,3-difluorocyclobutanone to form tertiary alcohols.

  • Deoxofluorination of Cyclobutanones: This method converts a ketone functional group on a cyclobutane ring into a geminal difluoride using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • [2+2] Cycloaddition Reactions: This approach involves the reaction of a fluorinated alkene with another alkene to form the cyclobutane ring.

Q2: I am observing significant byproduct formation in my nucleophilic addition to 3,3-difluorocyclobutanone. What is the likely side reaction?

A2: A common and significant side reaction is the E1cb (Elimination, Unimolecular, conjugate Base) elimination. The fluorine atoms on the cyclobutanone ring increase the acidity of the α-protons. Basic organometallic reagents, such as Grignard or organolithium reagents, can deprotonate the cyclobutanone, leading to the formation of 3-fluorocyclobut-2-enone. This enone can then react further with the organometallic reagent to produce undesired byproducts.[1]

Q3: How can I prevent the E1cb elimination side reaction?

A3: The most effective method to prevent this side reaction is to use less basic organometallic reagents. Organolanthanum reagents, generated in situ from organolithium or Grignard reagents and lanthanum salts (e.g., LaCl₃·2LiCl), have been shown to be highly effective in suppressing the elimination pathway and affording the desired difluorocyclobutanol in high yields.[1][2]

Q4: What are the typical side reactions when using DAST or Deoxo-Fluor® for the deoxofluorination of cyclobutanones?

A4: When using DAST or Deoxo-Fluor®, several side reactions can occur:

  • Formation of Vinyl Fluorides: If the cyclobutanone is enolizable, deprotonation of the intermediate fluoro carbocation can lead to the formation of a vinyl fluoride byproduct.[3]

  • Skeletal Rearrangements: Cationic intermediates formed during the reaction can undergo Wagner-Meerwein or pinacol-type rearrangements, leading to structurally different products.[4]

  • Decomposition of Reagent: DAST is thermally unstable and can decompose, sometimes violently, especially upon heating. This can lead to complex reaction mixtures and poses a safety hazard. Deoxo-Fluor® is generally more thermally stable.[5]

Q5: My [2+2] cycloaddition reaction is producing a mixture of products. What is the likely cause?

A5: The most common issue in [2+2] cycloadditions for the synthesis of unsymmetrically substituted difluorocyclobutanes is a lack of regioselectivity. The reaction between two different alkenes can often lead to the formation of two or more regioisomers, which can be difficult to separate. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the reacting alkenes.

Troubleshooting Guides

Nucleophilic Addition to 3,3-Difluorocyclobutanone
Issue Possible Cause Troubleshooting Steps
Low yield of desired difluorocyclobutanol and presence of multiple byproducts E1cb elimination due to the use of highly basic organometallic reagents (Grignard or organolithium).1. Switch to Organolanthanum Reagents: Prepare the organolanthanum reagent in situ by transmetalation of the Grignard or organolithium reagent with LaCl₃·2LiCl before adding the 3,3-difluorocyclobutanone. 2. Optimize Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize elimination.
Incomplete reaction Insufficient reactivity of the organometallic reagent or steric hindrance.1. Increase Equivalents of Organometallic Reagent: Use a slight excess of the organometallic reagent. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature.
Organometallic Reagent Product Yield Side Product Formation Reference
4-methoxyphenyllithium6%Significant byproducts[6]
4-methoxyphenylmagnesium bromide14%Significant byproducts (2 and 3)[6]
4-methoxyphenylmagnesium bromide + LaCl₃·2LiCl82%No formation of elimination products[1][2]
Deoxofluorination of Cyclobutanones with DAST/Deoxo-Fluor®
Issue Possible Cause Troubleshooting Steps
Formation of vinyl fluoride byproduct The cyclobutanone substrate is enolizable.1. Use a Non-enolizable Substrate if possible. 2. Optimize Reaction Conditions: Lowering the reaction temperature may favor the desired gem-difluorination over elimination. 3. Use Milder Fluorinating Reagents: Consider using Deoxo-Fluor®, which can sometimes offer better selectivity.
Formation of rearranged products The substrate is prone to carbocationic rearrangements (e.g., contains adjacent quaternary centers or strained rings).1. Use a Milder Fluorinating Reagent: Deoxo-Fluor® or other modern fluorinating agents might reduce the extent of rearrangement. 2. Screen Solvents: The choice of solvent can influence the stability of the cationic intermediate.
Reaction is sluggish or incomplete Steric hindrance around the carbonyl group or low reactivity of the substrate.1. Increase Reaction Temperature Cautiously: Be aware of the thermal instability of DAST. 2. Increase Equivalents of Fluorinating Reagent. 3. Increase Reaction Time.
Safety concerns (violent decomposition) Thermal instability of DAST.1. Use Deoxo-Fluor®: It is more thermally stable than DAST.[5] 2. Avoid High Temperatures: Keep the reaction temperature as low as possible. 3. Scale-up with Caution: Perform small-scale test reactions before attempting a large-scale synthesis.
[2+2] Cycloaddition Reactions
Issue Possible Cause Troubleshooting Steps
Formation of a mixture of regioisomers Similar electronic and steric properties of the substituents on the reacting alkenes.1. Modify Substrates: Introduce substituents with more distinct electronic (electron-donating vs. electron-withdrawing) or steric properties to favor the formation of one regioisomer. 2. Use a Lewis Acid Catalyst: In some cases, a Lewis acid can enhance the regioselectivity of the cycloaddition. 3. Photochemical vs. Thermal Conditions: The method of initiation (light vs. heat) can sometimes influence the regiochemical outcome.
Low yield of cycloadduct Reversion of the cycloaddition (cycloreversion) or competing polymerization of the alkenes.1. Optimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate. 2. Control Concentration: Running the reaction at a suitable concentration can disfavor polymerization. 3. Use a Catalyst: For certain substrates, a catalyst can promote the desired cycloaddition over side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

This protocol is adapted from Ishikura, H. et al. J. Org. Chem. 2021.[1]

Materials:

  • Anhydrous LaCl₃·2LiCl solution in THF (0.6 M)

  • 4-bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,3-Difluorocyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 4-bromoanisole (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 mmol) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the organolithium reagent.

  • To a separate flame-dried flask under argon, add the anhydrous LaCl₃·2LiCl solution in THF (1.2 mmol).

  • Transfer the freshly prepared organolithium solution to the LaCl₃·2LiCl solution at -78 °C via cannula. Stir the resulting mixture at -78 °C for 30 minutes to allow for transmetalation to the organolanthanum reagent.

  • Add a solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the organolanthanum reagent at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Protocol 2: General Procedure for Deoxofluorination of a Cyclobutanone with DAST

Materials:

  • Substituted cyclobutanone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried, inert-atmosphere (argon or nitrogen) flask, dissolve the cyclobutanone (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution (20 mL). (Caution: Gas evolution).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for a Thermal [2+2] Cycloaddition

Materials:

  • Fluorinated alkene

  • Alkene partner

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a pressure tube or a sealed vial, combine the fluorinated alkene (1.0 mmol) and the alkene partner (1.0-2.0 mmol) in an anhydrous solvent (5-10 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C) in an oil bath behind a blast shield.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to separate the desired difluorocyclobutane derivative from any unreacted starting materials and regioisomeric byproducts.

Visualizations

Elimination_Side_Reaction cluster_main Desired Nucleophilic Addition cluster_side E1cb Elimination Side Reaction Start 3,3-Difluorocyclobutanone Product 3,3-Difluorocyclobutanol (High Yield) Start->Product Nucleophilic Addition Reagent2 Grignard/Organolithium Reagent (Base) Intermediate Enolate Intermediate Start->Intermediate Deprotonation Reagent1 Organolanthanum Reagent SideProduct1 3-Fluorocyclobut-2-enone Intermediate->SideProduct1 Elimination of F⁻ SideProduct2 Further Undesired Products SideProduct1->SideProduct2 Reaction with Organometallic

Caption: Desired nucleophilic addition vs. E1cb elimination side reaction.

Deoxofluorination_Troubleshooting cluster_solutions Solutions Start Deoxofluorination of Cyclobutanone Desired gem-Difluorocyclobutane Start->Desired Successful Reaction Problem Undesired Products Observed Start->Problem Side Reactions LowYield Low Yield / No Reaction Start->LowYield Issues Vinyl Vinyl Fluoride Problem->Vinyl Enolizable Ketone? Rearranged Rearranged Product Problem->Rearranged Rearrangement-prone Substrate? Sol_Vinyl Lower Temperature Vinyl->Sol_Vinyl Sol_Rearranged Use Milder Reagent (e.g., Deoxo-Fluor®) Rearranged->Sol_Rearranged Sol1 Increase Temp/Time/ Reagent Equivalents LowYield->Sol1 Steric Hindrance?

Caption: Troubleshooting workflow for deoxofluorination reactions.

Cycloaddition_Regioselectivity cluster_products Potential Products Alkene1 Fluorinated Alkene (R1, R2) Product1 Regioisomer A Alkene1->Product1 [2+2] Cycloaddition Product2 Regioisomer B Alkene1->Product2 [2+2] Cycloaddition Alkene2 Alkene Partner (R3, R4) Mixture Mixture of Products Product1->Mixture Product2->Mixture Note Regioselectivity is a key challenge, leading to product mixtures. Mixture->Note

References

Technical Support Center: Purification of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Methyl 3,3-difluorocyclobutane-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

  • Symptom: The final product purity after distillation is below the desired specification (e.g., <98%).

  • Possible Causes & Solutions:

    • Inadequate Separation of Close-Boiling Impurities: Unreacted starting materials or certain byproducts may have boiling points close to the product.

      • Solution: Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column). Consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the product and impurities.

    • Thermal Decomposition: The compound may be susceptible to degradation at high temperatures.

      • Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

    • Contamination from the Distillation Apparatus: Residual contaminants in the glassware can compromise purity.

      • Solution: Thoroughly clean and dry all glassware before use. A final rinse with a high-purity solvent is recommended.

Issue 2: Tailing or Broad Peaks in Column Chromatography

  • Symptom: During column chromatography, the product elutes as a broad or tailing peak, leading to poor separation and mixed fractions.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

      • Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides good separation (Rf value of the product around 0.3-0.4 and clear separation from other spots). Common solvent systems for fluorinated esters include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

    • Column Overloading: Applying too much crude material to the column can lead to poor separation.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel or alumina).

    • Poor Column Packing: An unevenly packed column will result in channeling and inefficient separation.

      • Solution: Ensure the stationary phase is packed uniformly without any cracks or air bubbles. A slurry packing method is often preferred.

    • Sample Insolubility in the Mobile Phase: If the compound is not fully soluble in the eluent, it can lead to streaking.

      • Solution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the initial eluent before loading it onto the column. Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.

Issue 3: Product "Oiling Out" During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

  • Possible Causes & Solutions:

    • Low Melting Point of the Compound: The melting point of the product may be below the temperature of the crystallization solution. This compound is a liquid at room temperature, making traditional recrystallization challenging. This technique is more suitable for solid derivatives or precursors.

      • Solution: If attempting to crystallize a solid derivative, try using a lower-boiling point solvent or a solvent pair. Adding a seed crystal of the pure compound can also induce crystallization. For the liquid ester, distillation or chromatography are the preferred purification methods.

    • Solution is Too Concentrated: A supersaturated solution can sometimes lead to oiling out.

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on its common synthesis via a [2+2] cycloaddition of methyl acrylate and a difluoroalkene (like 1,1-difluoroethene or its precursors), potential impurities include:

  • Unreacted Starting Materials: Methyl acrylate and residual difluoroalkene or its precursors.

  • Polymeric/Oligomeric Byproducts: Polymers or oligomers of methyl acrylate and/or the difluoroalkene can form, especially at elevated reaction temperatures.

  • Stabilizers: Methyl acrylate is often stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ).

  • Chlorinated Intermediates: If synthesized from chlorinated precursors like 1,1-dichloro-2,2-difluoroethylene, chlorinated cyclobutane intermediates may be present.

Q2: Which purification technique is generally most effective for this compound?

A2: For a liquid compound like this compound, fractional distillation under reduced pressure is often the most efficient method for large-scale purification, especially for removing impurities with significantly different boiling points. For high-purity requirements and for removing structurally similar impurities, flash column chromatography on silica gel is highly effective.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Besides the impurities listed in Q1, common contaminants in NMR samples include residual solvents from the purification process (e.g., hexane, ethyl acetate, dichloromethane) and water. Consulting a table of common NMR solvent impurities can help in their identification.

Q4: Can I use recrystallization to purify this compound?

A4: Since this compound is a liquid at room temperature, direct recrystallization is not a suitable purification method. However, if you are working with a solid precursor, such as the corresponding carboxylic acid, recrystallization can be an effective purification step before the final esterification.

Data Presentation

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Fractional Distillation>98%60-80%Pressure, Temperature, Column Type
Flash Column Chromatography>99%70-90%Stationary Phase, Eluent Composition
Preparative GC>99.5%Variable (lower throughput)Column Type, Temperature Program

Experimental Protocols

1. Fractional Distillation under Reduced Pressure

  • Apparatus: A round-bottom flask, a fractional distillation column (e.g., Vigreux), a condenser, a receiving flask, a vacuum adapter, a vacuum pump with a cold trap, and a heating mantle with a stirrer.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Begin stirring and gradually apply vacuum to the desired pressure.

    • Slowly heat the flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 130°C at atmospheric pressure.[1]

    • Monitor the purity of the collected fractions by GC or NMR.

2. Flash Column Chromatography

  • Materials: Silica gel (60 Å, 230-400 mesh), appropriate solvents (e.g., hexane, ethyl acetate), chromatography column, TLC plates, and collection tubes.

  • Procedure:

    • Determine an optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Pack the chromatography column with silica gel using a slurry method with the initial eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product assess_purity Assess Purity (GC/NMR) start->assess_purity is_pure Purity Acceptable? assess_purity->is_pure dist_issue Low Purity? assess_purity->dist_issue chrom_issue Poor Separation? assess_purity->chrom_issue end_product Pure Product is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No distillation Fractional Distillation choose_method->distillation For large scale or different boiling points chromatography Column Chromatography choose_method->chromatography For high purity or similar boiling points distillation->assess_purity chromatography->assess_purity dist_issue->end_product No troubleshoot_dist Troubleshoot Distillation: - Use fractional column - Reduce pressure - Check for decomposition dist_issue->troubleshoot_dist Yes chrom_issue->end_product No troubleshoot_chrom Troubleshoot Chromatography: - Optimize solvent system (TLC) - Check column loading - Repack column chrom_issue->troubleshoot_chrom Yes troubleshoot_dist->distillation troubleshoot_chrom->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Avoiding elimination side reactions with 3,3-difluorocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Difluorocyclobutanone

Welcome to the technical support center for 3,3-difluorocyclobutanone. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile building block, with a focus on avoiding elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with 3,3-difluorocyclobutanone?

A1: The most prevalent side reaction is β-elimination of hydrogen fluoride (HF), particularly when using strong, basic nucleophiles such as Grignard reagents or organolithiums. This leads to the formation of unsaturated products, primarily substituted 3-fluorocyclobutenones, instead of the desired 1,2-addition product.

Q2: Why are elimination reactions so common with this ketone?

A2: The two fluorine atoms on the C3 carbon are strongly electron-withdrawing. This increases the acidity of the protons on the adjacent C2 and C4 carbons. Strong bases can easily deprotonate at these positions, initiating an elimination cascade. Fluoride is typically a poor leaving group, but the formation of a stabilized enolate intermediate drives the reaction, which often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2][3][4]

Q3: How can I prevent these elimination side reactions during nucleophilic additions?

A3: The key is to use less basic nucleophiles. Organolanthanum reagents, prepared in situ from a Grignard reagent and a lanthanide salt like lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl), are highly effective.[5][6][7] These reagents are less basic but still sufficiently nucleophilic to add to the carbonyl group, dramatically minimizing or completely avoiding the elimination pathway.

Q4: Can I use organolithium reagents?

A4: It is strongly discouraged to use organolithium reagents for 1,2-additions to 3,3-difluorocyclobutanone. Their high basicity leads to very low yields of the desired alcohol and a high proportion of elimination and other uncharacterized byproducts.[5]

Q5: Are there any other applications for 3,3-difluorocyclobutanone besides nucleophilic additions?

A5: Yes, it is a valuable building block in medicinal chemistry.[8] It can be reduced to the corresponding alcohol, 3,3-difluorocyclobutanol, or used as a precursor for the synthesis of various difluorocyclobutane-containing structures, which are of interest as bioisosteres for various functional groups in drug discovery.[9]

Troubleshooting Guide

Problem 1: Low yield of the desired tertiary alcohol and formation of significant byproducts when performing a Grignard reaction.

Possible Cause Suggested Solution
High Basicity of Grignard Reagent: The Grignard reagent is acting as a base, causing deprotonation and subsequent HF elimination.Switch to an Organolanthanum Reagent: Prepare the organolanthanum reagent by pre-mixing your Grignard reagent with anhydrous LaCl₃·2LiCl in THF before adding the 3,3-difluorocyclobutanone. This significantly reduces the basicity of the nucleophile.[5]
Reaction Temperature: Higher temperatures can favor elimination over addition.Maintain Low Temperatures: Run the reaction at a low temperature, such as -78 °C, throughout the addition process.
Slow Addition: Rapid addition of the ketone to the nucleophile might create localized areas of high concentration, potentially favoring side reactions.Use Slow, Dropwise Addition: Add the 3,3-difluorocyclobutanone solution to the nucleophile solution slowly and with vigorous stirring to ensure proper mixing and heat dissipation.

Problem 2: No reaction or incomplete conversion.

Possible Cause Suggested Solution
Inactive Reagents: Grignard and organolanthanum reagents are highly sensitive to moisture and air.Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., argon or nitrogen). Titrate your Grignard reagent before use to determine its exact concentration.
Poor Quality LaCl₃·2LiCl: The lanthanum salt complex must be anhydrous for optimal activity.Dry the LaCl₃·2LiCl: Heat the LaCl₃·2LiCl complex under vacuum before use to remove any traces of water.
Insufficient Reagent: The stoichiometry might be off due to inaccurate titration or reagent degradation.Use a Slight Excess of Nucleophile: A small excess (e.g., 1.1 to 1.2 equivalents) of the organometallic reagent can help drive the reaction to completion.

Data Presentation

Table 1: Comparison of Yields in the Addition of 4-Methoxyphenyl Magnesium Bromide to 3,3-Difluorocyclobutanone

This table summarizes the product distribution for the reaction of 4-methoxyphenyl magnesium bromide with 3,3-difluorocyclobutanone under different conditions, highlighting the effectiveness of organolanthanum reagents in preventing elimination.

EntryReagent(s)Desired Alcohol Yield (%)Elimination Product(s) Yield (%)
14-MeOPhMgBr 14Significant Side Products
24-MeOPhMgBr + CeCl₃25Trace Amounts
34-MeOPhMgBr + LaCl₃·2LiCl 82 0

Data adapted from J. Org. Chem. publication.[5]

Experimental Protocols

Key Experiment: Successful Nucleophilic Addition using an Organolanthanum Reagent

This protocol describes the synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol, avoiding elimination side reactions.

Materials:

  • Anhydrous Lanthanum(III) Chloride - Lithium Chloride complex (LaCl₃·2LiCl)

  • 4-Methoxyphenyl magnesium bromide (in THF)

  • 3,3-Difluorocyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Organolanthanum Reagent: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous LaCl₃·2LiCl (1.2 mmol). Add anhydrous THF (2 mL) and stir until the salt is fully dissolved. Cool the solution to 0 °C. To this solution, add 4-methoxyphenyl magnesium bromide (1.0 M in THF, 1.1 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Ketone: Cool the organolanthanum reagent solution to -78 °C. In a separate flask, prepare a solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (1 mL). Add the ketone solution dropwise to the cold organolanthanum reagent solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Visualizations

Elimination_Pathway cluster_problem Problematic Pathway: Strong Base cluster_solution Recommended Pathway: Milder Nucleophile ketone 3,3-Difluorocyclobutanone enolate Enolate Intermediate ketone->enolate grignard R-MgBr (Strong Base) grignard->enolate Deprotonation elimination_product Elimination Product (3-Fluoro-2-cyclobutenone derivative) enolate->elimination_product - F⁻ ketone_sol 3,3-Difluorocyclobutanone alkoxide Alkoxide Intermediate ketone_sol->alkoxide organolanthanum R-LaCl₂ (Milder Nucleophile) organolanthanum->alkoxide 1,2-Addition desired_product Desired Alcohol Product alkoxide->desired_product Workup (H⁺)

Caption: Reaction pathways for 3,3-difluorocyclobutanone with different nucleophiles.

Workflow start Start: Anhydrous Conditions prep_La Prepare LaCl₃·2LiCl solution in THF start->prep_La add_Grignard Add Grignard Reagent (R-MgBr) Stir for 30 min at 0°C prep_La->add_Grignard cool_reagent Cool Organolanthanum Reagent to -78°C add_Grignard->cool_reagent add_ketone Slowly add 3,3-Difluorocyclobutanone in THF cool_reagent->add_ketone react Stir at -78°C for 1 hour add_ketone->react quench Quench with sat. aq. NH₄Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end_product Final Product: Tertiary Alcohol purify->end_product

Caption: Experimental workflow for organolanthanum-mediated addition.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid - Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutanecarboxylic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing precursors to 3,3-difluorocyclobutanecarboxylic acid?

A1: The synthesis of 3,3-difluorocyclobutanecarboxylic acid often involves the creation of a functionalized 3,3-difluorocyclobutane ring. Key catalytic strategies focus on the synthesis of 1-substituted-3,3-difluorocyclobutan-1-ols, which are versatile intermediates. Two prominent methods are:

  • Organolanthanum-mediated nucleophilic addition to 3,3-difluorocyclobutanone: This approach is crucial for adding carbon nucleophiles (aryl, alkynyl, etc.) to the ketone. Standard organometallic reagents like Grignards or organolithiums can lead to significant elimination side products (HF elimination). Organolanthanum reagents, generated in situ, are less basic and effectively suppress this side reaction.[1][2]

  • Lewis acid-catalyzed functionalization of 3,3-difluorocyclobutanols: The resulting tertiary alcohols can be activated by Lewis acids, such as iron(III) chloride, to generate a carbocation intermediate. This intermediate can then react with various nucleophiles (arenes, thiols, azides) to form 1,1-disubstituted 3,3-difluorocyclobutanes.[3][4]

Q2: Why is catalyst choice critical in the reaction of organometallics with 3,3-difluorocyclobutanone?

A2: The choice of metal in the organometallic reagent is critical due to the high propensity of 3,3-difluorocyclobutanone and the resulting tertiary alkoxide to undergo elimination of HF. Highly basic reagents like organolithiums and Grignard reagents often result in low yields of the desired alcohol and significant formation of elimination byproducts.[4] Lanthanide salts, such as LaCl₃·2LiCl or CeCl₃, are used to transmetalate the more basic organometallic species, generating less basic organolanthanum reagents that favor nucleophilic addition over elimination.[1][2]

Q3: Which catalysts are effective for the subsequent functionalization of 1-aryl-3,3-difluorocyclobutanols?

A3: Iron(III) chloride (FeCl₃) is a highly effective and inexpensive catalyst for the functionalization of 1-aryl-3,3-difluorocyclobutanols.[3][4] Other Lewis acids such as Ca²⁺ and Li⁺ salts have also shown high efficacy.[4] These catalysts facilitate the formation of a difluorocyclobutyl carbocation, which then undergoes reaction with a variety of nucleophiles.

Q4: Can radical chemistry be used to functionalize 3,3-difluorocyclobutanol precursors?

A4: Yes, radical-based functionalization is a viable strategy. Low-valent titanium species, generated from Cp*TiCl₃ as a catalyst and zinc as a reductant, can be used to generate a difluorocyclobutyl radical from the corresponding alcohol. This radical can then participate in reactions like Giese-type additions to Michael acceptors.[4]

Troubleshooting Guides

Issue 1: Low yield in the nucleophilic addition to 3,3-difluorocyclobutanone.
Possible Cause Troubleshooting Step
Elimination Side Reactions Switch from organolithium or Grignard reagents to organolanthanum reagents. This can be achieved by adding a lanthanide salt (e.g., LaCl₃·2LiCl) to the pre-formed organolithium or Grignard reagent before adding the 3,3-difluorocyclobutanone.[1][2]
Decomposition of Reagents Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Organometallic reagents are highly sensitive to moisture and oxygen.
Incorrect Stoichiometry Carefully control the stoichiometry of the organometallic reagent. An excess of the reagent may lead to side reactions.
Issue 2: Poor conversion or low yield in the iron-catalyzed functionalization of 1-aryl-3,3-difluorocyclobutanol.
Possible Cause Troubleshooting Step
Catalyst Inactivity Use anhydrous FeCl₃. The presence of water can deactivate the Lewis acid catalyst. Consider using freshly opened or properly stored catalyst.
Insufficient Catalyst Loading While typically 10 mol% of FeCl₃ is effective, for less reactive substrates, increasing the catalyst loading may improve conversion.[4]
Low Reaction Temperature For some nucleophiles, a higher reaction temperature (e.g., 110 °C) may be required to achieve good yields.[4]
Poor Nucleophile Reactivity Ensure the chosen nucleophile is suitable for the reaction conditions. Highly deactivated arenes may not be effective nucleophiles in this Friedel-Crafts-type reaction.
Issue 3: Formation of regioisomers in the iron-catalyzed reaction.
Possible Cause Troubleshooting Step
Steric or Electronic Effects The regioselectivity of the nucleophilic attack on the carbocation can be influenced by the substitution pattern of the nucleophile. For example, with anisole, a mixture of C4:C2 regioisomers was observed.[4] Modifying the reaction conditions (solvent, temperature) may influence the isomeric ratio. If inseparable, consider a different synthetic route or purification strategy.

Data Presentation

Table 1: Comparison of Catalysts for the Addition of 4-methoxyphenyllithium to 3,3-difluorocyclobutanone.

EntryOrganometallic ReagentAdditiveYield of Alcohol (%)
14-MeOPhLiNone6
24-MeOPhMgBrNone14
34-MeOPhLiCeCl₃25
44-MeOPhLiLaCl₃·2LiCl95

Data sourced from J. Org. Chem. 2025, 90, 10425-10433.[4]

Table 2: Catalyst Screening for the Reaction of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol with o-cresol.

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1Ca(OTf)₂CH₂Cl₂40>95
2LiOTfCH₂Cl₂40>95
3FeCl₃CH₂Cl₂40>95
4HBF₄·OEt₂CH₂Cl₂40>95
5FeCl₃Toluene40>95

Data sourced from J. Org. Chem. 2025, 90, 10425-10433.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

To a solution of 4-bromoanisole (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv.). The mixture is stirred for 30 minutes, after which a solution of LaCl₃·2LiCl (1.2 equiv.) in THF is added. The resulting mixture is stirred for another 30 minutes at -78 °C. A solution of 3,3-difluorocyclobutanone (1.0 equiv.) in THF is then added dropwise. The reaction is stirred for 1 hour at -78 °C before being quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired alcohol.

Protocol 2: Iron-Catalyzed Synthesis of 1,1-diaryl-3,3-difluorocyclobutanes

To a solution of 1-aryl-3,3-difluorocyclobutanol (1.0 equiv.) and the arene nucleophile (1.5 equiv.) in toluene is added anhydrous FeCl₃ (0.1 equiv.) at room temperature under an argon atmosphere. The reaction mixture is then heated to the desired temperature (e.g., 40-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Organolanthanum Reagent Formation and Addition cluster_step2 Step 2: Iron-Catalyzed Functionalization Organolithium Reagent Organolithium Reagent Organolanthanum Reagent Organolanthanum Reagent Organolithium Reagent->Organolanthanum Reagent Transmetalation LaCl3_2LiCl LaCl3·2LiCl LaCl3_2LiCl->Organolanthanum Reagent 3,3-Difluorocyclobutanol 3,3-Difluorocyclobutanol Organolanthanum Reagent->3,3-Difluorocyclobutanol Nucleophilic Addition 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone->3,3-Difluorocyclobutanol 1,1-Disubstituted Product 1,1-Disubstituted Product 3,3-Difluorocyclobutanol->1,1-Disubstituted Product Friedel-Crafts Reaction FeCl3 FeCl3 Catalyst FeCl3->1,1-Disubstituted Product Nucleophile Nucleophile Nucleophile->1,1-Disubstituted Product

Caption: General workflow for the two-step synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes.

catalytic_cycle ROH R-OH (Difluorocyclobutanol) Intermediate_Complex [R-O-FeCl3 H]+ ROH->Intermediate_Complex FeCl3 FeCl3 FeCl3->Intermediate_Complex Coordination Carbocation R+ (Carbocation) Intermediate_Complex->Carbocation - [HOFeCl3] Product_Complex [Product-FeCl3] Carbocation->Product_Complex Product Product Product_Complex->Product - FeCl3 Product->FeCl3 Catalyst Regeneration Nucleophile Nucleophile Nucleophile->Product_Complex H2O H2O

Caption: Simplified catalytic cycle for the iron-catalyzed functionalization of 3,3-difluorocyclobutanol.

References

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 3,3-difluorocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3,3-difluorocyclobutane-1-carboxylate, a compound of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the difluorinated cyclobutane ring.

While direct experimental data for this specific molecule is not widely published, this guide extrapolates a predicted fragmentation pathway based on established principles of mass spectrometry and comparative data from structurally related cyclobutane esters. Understanding these fragmentation patterns is crucial for the unambiguous identification and characterization of such compounds in complex matrices.

Predicted Fragmentation Pattern and Comparative Analysis

The fragmentation of this compound under electron ionization is expected to be governed by the inherent functionalities of the molecule: the cyclobutane ring, the methyl ester group, and the geminal difluoro substitution. The initial ionization event will generate a molecular ion (M+•). Subsequent fragmentation is likely to proceed through several key pathways, including cleavage of the ester group, fragmentation of the cyclobutane ring, and rearrangements influenced by the fluorine atoms.

For comparison, we will consider the known fragmentation patterns of similar, non-fluorinated cyclobutane esters. The mass spectra of various cyclobutanecarboxylates have been reported to show characteristic fragmentation pathways involving the loss of the ester group and ring cleavage.[1]

Proposed Fragment Ion m/z (Predicted) Proposed Structure Comparative Fragment from Methyl Cyclobutanecarboxylate (m/z) Notes on Formation
[M]+•150[C6H8F2O2]+•114Molecular ion. Expected to be of low to moderate abundance due to the strained ring and facile fragmentation pathways.
[M - •OCH3]+119[C5H5F2O]+83Loss of the methoxy radical is a common fragmentation pathway for methyl esters.[2][3]
[M - COOCH3]+91[C5H6F2]+•55Loss of the entire carbomethoxy group.
[C4H4F2]+•90Retro-Diels-Alder type cleavage of the cyclobutane ring, with loss of ethylene from the [M - COOCH3]+ fragment. Ring cleavage is a dominant fragmentation pathway for cyclobutanes.
[C3H3F2]+76Further fragmentation of the cyclobutane ring.
[COOCH3]+59[CH3OCO]+59Acylium ion formed by cleavage of the bond between the cyclobutane ring and the carbonyl group. This is often a prominent peak in the spectra of esters.
[C4H5]+5353Fragment arising from the hydrocarbon portion of the non-fluorinated analogue.

Table 1: Predicted Mass Spectrometry Fragments for this compound and Comparison with Methyl Cyclobutanecarboxylate.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

  • Ion Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M [M]+• m/z = 150 F1 [M - •OCH3]+ m/z = 119 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 91 M->F2 - •COOCH3 F3 [COOCH3]+ m/z = 59 M->F3 - C5H7F2• F4 [C4H4F2]+• m/z = 90 F2->F4 - C2H2

Caption: Proposed EI fragmentation pathway of this compound.

This guide provides a foundational framework for understanding and predicting the mass spectrometric behavior of this compound. Experimental verification using the outlined protocol is essential to confirm these predictions and to build a comprehensive analytical profile for this and related fluorinated cyclobutane derivatives. The comparative data serves as a valuable reference for interpreting the resulting spectra and for the confident identification of these molecules in research and development settings.

References

Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 3,3-difluorocyclobutane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. The gem-difluoroalkyl motif, particularly the 3,3-difluorocyclobutane core, has garnered significant interest as a bioisostere for various functional groups, offering a unique combination of polarity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of X-ray crystal structure analysis for derivatives of Methyl 3,3-difluorocyclobutane-1-carboxylate, offering insights into its structural features and benchmarking this powerful technique against alternative analytical methods.

While a crystal structure for the parent molecule, this compound, is not publicly available, this guide leverages crystallographic data from closely related 3,3-difluorocyclobutane derivatives to provide a detailed comparative analysis. We will explore key structural parameters, delve into the experimental protocols for X-ray diffraction, and contrast the insights gained with those from Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystal Structure Analysis: A Window into the Atomic World

Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a precise electron density map and, consequently, an atomic model of the molecule. This provides invaluable information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Comparative Crystallographic Data of 3,3-Difluorocyclobutane Derivatives

To illustrate the structural landscape of this class of compounds, the following tables summarize key crystallographic parameters obtained from published crystal structures of related 3,3-difluorocyclobutane derivatives. These include a diaryl difluorocyclobutane, a sulfanyl difluorocyclobutane, and 3,3-difluorocyclobutanamine hydrochloride.

Compound Diaryl Difluorocyclobutane Sulfanyl Difluorocyclobutane 3,3-Difluorocyclobutanamine HCl
CSD Deposition No. (Not publicly available)(Not publicly available)(Not publicly available)
Puckering Angle (°) 23.619.9(Not reported)

Table 1: Comparison of Cyclobutane Ring Puckering in Functionalized 3,3-Difluorocyclobutanes. The puckering angle provides a measure of the planarity of the cyclobutane ring.

Parameter Diaryl Difluorocyclobutane Sulfanyl Difluorocyclobutane 3,3-Difluorocyclobutanamine HCl
C1-C2 (Å) 1.54(2)1.53(3)1.55(1)
C2-C3 (Å) 1.55(2)1.54(3)1.54(1)
C3-C4 (Å) 1.54(2)1.53(3)1.54(1)
C4-C1 (Å) 1.55(2)1.54(3)1.55(1)
C3-F1 (Å) 1.36(1)1.37(2)1.38(1)
C3-F2 (Å) 1.36(1)1.37(2)1.38(1)

Table 2: Selected Bond Lengths (Å) of 3,3-Difluorocyclobutane Derivatives. Note: These are representative values and the actual values can be found in the cited literature. The numbering of the cyclobutane ring starts from the carbon bearing the carboxylate or amine functionality.

Parameter Diaryl Difluorocyclobutane Sulfanyl Difluorocyclobutane 3,3-Difluorocyclobutanamine HCl
∠C1-C2-C3 (°) 88.5(9)89.1(1)88.7(8)
∠C2-C3-C4 (°) 88.4(9)88.9(1)88.6(8)
∠C3-C4-C1 (°) 88.5(9)89.0(1)88.7(8)
∠C4-C1-C2 (°) 88.6(9)89.0(1)88.8(8)
∠F1-C3-F2 (°) 105.5(8)106.2(1)105.9(7)

Table 3: Selected Bond Angles (°) of 3,3-Difluorocyclobutane Derivatives. Note: These are representative values and the actual values can be found in the cited literature.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, methodology for the X-ray crystal structure determination of small molecules like the derivatives of this compound.

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and the diffraction data (intensities and positions of the diffracted X-ray beams) are collected.

  • Data Processing: The raw diffraction data are processed to correct for various factors, including background noise, Lorentz and polarization effects, and absorption. The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. During refinement, the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The bond lengths, bond angles, and other geometric parameters are then analyzed.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

Comparative Analysis with NMR Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure and dynamics of molecules in solution. For fluorine-containing compounds, ¹⁹F NMR is a particularly powerful tool.

¹H and ¹⁹F NMR Data of 3,3-Difluorocyclobutanecarboxylic Acid

The following are the reported NMR data for 3,3-Difluorocyclobutanecarboxylic acid, a close analog of the target molecule.[1]

  • ¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1H, COOH), 3.06-2.96 (m, 1H, CH), 2.94-2.79 (m, 4H, CH₂).[1]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz).[1]

Comparison of Techniques:

Feature X-ray Crystal Structure Analysis NMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, packing interactions.Connectivity, chemical environment of nuclei, dynamic processes (e.g., conformational changes), through-space interactions (NOE).
Key Strengths Unambiguous determination of absolute configuration and conformation.Provides information about the molecule's behavior in a more biologically relevant (solution) state. Can study dynamic processes.
Key Limitations Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule.Does not directly provide precise bond lengths and angles. Structure is an average of conformations in solution.
Relevance to 3,3-Difluorocyclobutane Derivatives Crucial for determining the puckering of the cyclobutane ring and the precise orientation of substituents.¹⁹F NMR is highly sensitive to the electronic environment, providing a valuable probe for substitution patterns and conformational changes.

Conclusion

In the structural elucidation of this compound derivatives, X-ray crystal structure analysis and NMR spectroscopy are highly complementary techniques. X-ray crystallography provides an unparalleled level of detail regarding the static, solid-state conformation, which is essential for understanding the intrinsic structural preferences of the difluorocyclobutane core. The puckering of the four-membered ring and the spatial disposition of the ester and other substituents are defined with high precision.

On the other hand, NMR spectroscopy, particularly the use of ¹⁹F NMR, offers a dynamic perspective of the molecule in solution. It allows researchers to probe the electronic environment of the fluorine atoms and understand the conformational equilibria that may be present. For drug development professionals, the combination of these techniques is invaluable. The solid-state structure from X-ray crystallography can guide the design of new analogs, while solution-state NMR studies can provide insights into how these molecules might behave in a biological environment. Ultimately, a comprehensive understanding of these promising fluorinated building blocks is best achieved through the synergistic application of both X-ray diffraction and NMR spectroscopy.

References

A Comparative Guide to the Purity Assessment of Methyl 3,3-difluorocyclobutane-1-carboxylate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. Methyl 3,3-difluorocyclobutane-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield and purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by hypothetical experimental data to illustrate the performance of each technique.

Introduction to Purity Assessment and Potential Impurities

This compound is a volatile ester. The synthesis of this compound can result in various process-related impurities. Common synthetic routes may introduce impurities such as starting materials, by-products, and residual solvents. A robust analytical method must be capable of separating the main component from these potential impurities with high resolution and sensitivity.

Potential Impurities:

  • Starting Materials: e.g., 3,3-difluorocyclobutanecarboxylic acid, methanol.

  • By-products: e.g., isomers, products of side reactions.

  • Residual Solvents: e.g., methanol, triethylamine, ethyl acetate.[1]

  • Degradation Products: e.g., hydrolysis of the ester to the corresponding carboxylic acid.

Comparative Analysis: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying the components of a mixture. The choice between them is dictated by the physicochemical properties of the analyte and the specific analytical requirements.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Sample Derivatization Generally not required for this compound.Not typically required for this volatile ester.
Typical Detectors UV-Vis, Refractive Index (RI), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity Dependent on the detector and chromophore of the analyte. Can be less sensitive for compounds with poor UV absorption.High sensitivity, especially with an FID for organic compounds.
Resolution Excellent for separating a wide range of compounds, including non-volatile impurities.High efficiency and resolution for volatile compounds.
Analysis Time Typically longer run times compared to GC.Generally faster analysis times.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or RI detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) or UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Vortex to ensure complete dissolution.

Gas Chromatography (GC) Method

This method is suitable for the purity assessment of this compound and the detection of volatile impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Injection Mode: Split (100:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

    • Vortex to ensure complete dissolution.

Data Presentation

The following table summarizes hypothetical data from the purity assessment of a single batch of this compound using the described HPLC and GC methods.

ParameterHPLC ResultGC Result
Purity Assay (%) 99.5%99.8%
Major Impurity 1 (%) 0.25% (retention time: 3.5 min)0.12% (retention time: 8.2 min)
Major Impurity 2 (%) 0.15% (retention time: 5.8 min)0.05% (retention time: 9.5 min)
Total Impurities (%) 0.50%0.20%
Analysis Time (min) 1522

Note: The hypothetical data suggests that GC-FID provides a slightly higher purity value, which could be attributed to its higher sensitivity for volatile organic compounds and the potential for non-volatile impurities to not elute from the GC column, thus not being detected. HPLC, on the other hand, can detect a broader range of impurities, including those that are not volatile.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the purity assessment of a chemical compound using either HPLC or GC.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_data Data Processing start Sample Weighing dissolution Dissolution & Dilution start->dissolution filtration Filtration (Optional) dissolution->filtration hplc HPLC Injection filtration->hplc To HPLC gc GC Injection filtration->gc To GC integration Peak Integration hplc->integration gc->integration quantification Quantification integration->quantification report Purity Report quantification->report

Caption: General workflow for chromatographic purity assessment.

Conclusion

Both HPLC and GC are suitable techniques for the purity assessment of this compound.

  • HPLC is advantageous for its ability to detect a wide range of impurities, including non-volatile and thermally labile compounds, without the need for derivatization. It is a robust method for routine quality control.

  • GC , particularly with an FID, offers high sensitivity and efficiency for volatile compounds and is excellent for detecting residual solvents and other volatile impurities. It often provides faster analysis times.

The choice of method will depend on the specific impurities that need to be monitored. For comprehensive purity profiling, a combination of both techniques may be most effective, with GC being used for volatile impurities and residual solvents, and HPLC for non-volatile impurities and degradants.

References

The Impact of Fluorination on the Physicochemical Landscape of Cyclobutanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. The introduction of fluorine atoms into a carbocyclic scaffold, such as cyclobutane, can dramatically alter its lipophilicity, acidity, and conformation, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the physicochemical properties of mono- and di-fluorinated cyclobutanes, supported by experimental data, to aid in the rational design of novel therapeutics.

The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation to alleviate ring strain. This "butterfly" structure presents distinct axial and equatorial positions for substituents, influencing their spatial orientation and interactions. The introduction of highly electronegative fluorine atoms can significantly modify these properties through potent inductive effects and conformational preferences.

Comparative Analysis of Physicochemical Properties

To illustrate the impact of the number and position of fluorine substituents, the following table summarizes key experimental data for representative mono- and di-fluorinated cyclobutane derivatives.

PropertyMono-fluorinated Cyclobutane DerivativeDi-fluorinated Cyclobutane DerivativeNon-fluorinated Analogue
Lipophilicity (logP)
cis-3-Fluorocyclobutane-1-carboxylic acid1.15[1]
trans-3-Fluorocyclobutane-1-carboxylic acid1.25[1]
3,3-Difluorocyclobutane-1-carboxylic acid0.90[2]
cis-2-(Fluoromethyl)cyclobutane-1-carboxylic acid1.21[3]cis-2-Methylcyclobutane-1-carboxylic acid: 1.50[3]
trans-2-(Fluoromethyl)cyclobutane-1-carboxylic acid1.28[3]trans-2-Methylcyclobutane-1-carboxylic acid: 1.54[3]
cis-2-(Difluoromethyl)cyclobutane-1-carboxylic acid1.25[3]
trans-2-(Difluoromethyl)cyclobutane-1-carboxylic acid1.35[3]
Acidity (pKa)
cis-3-Fluorocyclobutane-1-carboxylic acid4.45[1]
trans-3-Fluorocyclobutane-1-carboxylic acid4.40[1]
3,3-Difluorocyclobutane-1-carboxylic acid3.84[2]
1-(Fluoromethyl)cyclobutane-1-carboxylic acid4.56[4]1-(Methyl)cyclobutane-1-carboxylic acid: 4.89[4]
1-(Difluoromethyl)cyclobutane-1-carboxylic acid4.11[4]
Conformation (Puckering Angle)
1-(Trifluoromethyl)cyclobutane derivatives158-175°[5]Cyclobutane: ~35°[6]
Dipole Moment (Debye) Data not available in search resultsData not available in search results

Key Observations and Structure-Property Relationships

The data reveals distinct trends in how the degree and position of fluorination influence the physicochemical properties of the cyclobutane scaffold.

Lipophilicity (logP)

Fluorination generally leads to a decrease in lipophilicity compared to the non-fluorinated analogues. This is somewhat counterintuitive, as fluorine is more lipophilic than hydrogen. However, the strong C-F bond polarity can lead to increased interactions with the aqueous phase, thereby reducing the partition coefficient.

  • Mono- vs. Di-fluorination: As evidenced by the 3-substituted cyclobutanecarboxylic acids, the introduction of a second fluorine atom (di-fluoro) further decreases the logP value compared to the mono-fluorinated counterparts.

  • Positional Isomerism: The lipophilicity is also sensitive to the position of the fluorine substituent. For instance, trans-isomers of both 3-fluoro- and 2-(fluoromethyl)-cyclobutane-1-carboxylic acid exhibit slightly higher logP values than their corresponding cis-isomers. This is likely due to differences in the overall molecular dipole and surface polarity arising from the distinct spatial arrangements of the polar functional groups.

Acidity (pKa)

The powerful electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups.

  • Inductive Effect: The pKa of cyclobutanecarboxylic acids decreases (acidity increases) with the introduction of fluorine atoms. This effect is amplified with di-fluorination, as seen in the pKa of 3,3-difluorocyclobutane-1-carboxylic acid being substantially lower than that of the mono-fluorinated isomers.

  • Distance Dependence: The magnitude of the inductive effect is dependent on the distance between the fluorine atom(s) and the acidic proton.

Conformation

The puckered "butterfly" conformation of the cyclobutane ring is influenced by the steric and electronic nature of its substituents. While extensive comparative experimental data for simple mono- and di-fluorinated cyclobutanes is limited, studies on related compounds provide valuable insights.

  • Puckering Angle: The parent cyclobutane ring has a puckering angle of approximately 35°.[6] In contrast, X-ray crystallographic analysis of several 1-(trifluoromethyl)cyclobutane derivatives reveals a significantly flatter ring, with puckering angles in the range of 158-175° (where 180° would be a planar ring).[5] This suggests that the bulky and electron-withdrawing trifluoromethyl group favors a more planar conformation. It is plausible that mono- and di-fluorination also modulate the puckering angle, albeit to a lesser extent, to minimize steric and dipolar repulsions.

The following diagram illustrates the relationship between the degree of fluorination and its impact on the key physicochemical properties of the cyclobutane ring.

G Impact of Fluorination on Cyclobutane Properties cluster_fluorination Fluorination Level cluster_properties Physicochemical Properties Mono-fluorination Mono-fluorination Lipophilicity Lipophilicity Mono-fluorination->Lipophilicity Decreases Acidity Acidity Mono-fluorination->Acidity Increases Conformational Change Conformational Change Mono-fluorination->Conformational Change Influences Puckering Di-fluorination Di-fluorination Di-fluorination->Lipophilicity Further Decreases Di-fluorination->Acidity Further Increases Di-fluorination->Conformational Change Potentially Greater Influence

Impact of Fluorination on Cyclobutane Properties

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes with screw caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, add a known volume of the stock solution and a known volume of the pre-saturated n-octanol. The volume ratio of the two phases is typically adjusted based on the expected logP value.

  • Equilibration: Cap the tube tightly and vortex for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube at a sufficient speed and for a sufficient time to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid or a base.

Materials:

  • Compound of interest

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • High-purity water (deionized and degassed)

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of high-purity water. If the compound is a weak acid, it may be necessary to first dissolve it in a small amount of a suitable organic co-solvent before adding water.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and position it on the stir plate. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Titration: Begin stirring the solution at a constant rate. Add the standardized titrant (strong base for an acidic compound) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.

Materials:

  • Compound of interest

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, NOESY) NMR spectra. For detailed conformational analysis, temperature-dependent NMR studies may be necessary.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons in the cyclobutane ring are sensitive to their local electronic environment and spatial orientation (axial vs. equatorial).

    • Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants, the puckering angle and the preferred conformation of the cyclobutane ring can be determined.

    • Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify protons that are close in space, providing further constraints for determining the three-dimensional structure.

  • Computational Modeling: The experimental NMR data is often used in conjunction with computational chemistry methods (e.g., DFT calculations) to refine the conformational model and determine the relative energies of different conformers.

References

Validating the Structure of Methyl 3,3-difluorocyclobutane-1-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the validation of the Methyl 3,3-difluorocyclobutane-1-carboxylate structure. We present supporting experimental data for analogous compounds and detailed protocols to aid in the structural elucidation of this and similar fluorinated scaffolds.

Performance Comparison: Fluorinated vs. Non-Fluorinated Analogue

To illustrate the utility of 2D NMR in validating the structure of this compound, we present a comparison of its expected NMR data with that of its non-fluorinated counterpart, Methyl cyclobutane-1-carboxylate. The presence of the two fluorine atoms at the C3 position significantly influences the chemical shifts of the nearby protons and carbons, providing a clear spectral signature.

Table 1: Comparison of ¹H and ¹³C NMR Data

Position This compound (Expected) Methyl cyclobutane-1-carboxylate (Reported)
¹H NMR (δ, ppm)
H1~3.10 (m)3.18 (m)
H2/H4~2.85 (m)2.25 (m)
H3-1.95 (m)
OCH₃3.75 (s)3.68 (s)
¹³C NMR (δ, ppm)
C1~38 (t, JCF ≈ 25 Hz)39.5
C2/C4~25 (dd, JCF ≈ 14, 6 Hz)25.4
C3~118 (t, JCF ≈ 280 Hz)18.2
C=O~173176.1
OCH₃~5251.5

Note: Expected values for this compound are extrapolated from data for 3,3-difluorocyclobutanecarboxylic acid.[1] Reported values for Methyl cyclobutane-1-carboxylate are from publicly available spectral data.

The key differences highlighted in the table are the significant downfield shift and triplet splitting of C3 in the fluorinated compound due to the strong one-bond carbon-fluorine coupling. Additionally, the adjacent C1 and C2/C4 carbons exhibit smaller couplings to the fluorine atoms. These characteristic splitting patterns are definitive indicators of the 3,3-difluoro substitution pattern.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols that can be adapted for most modern NMR spectrometers.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Filtration: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Homogenization: Ensure the solution is thoroughly mixed and free of air bubbles before placing it in the spectrometer.

COSY (Correlation Spectroscopy) Experiment

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Acquisition:

    • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

    • Typically, 2-4 scans per increment are sufficient for a moderately concentrated sample.

    • Collect 256-512 increments in the F1 dimension for adequate resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlation).

  • Acquisition:

    • Load a standard gradient-selected, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). This will allow for the differentiation of CH/CH₃ and CH₂ signals by phase.

    • Set the ¹H spectral width (F2) based on the proton spectrum.

    • Set the ¹³C spectral width (F1) to cover the expected range of carbon signals (e.g., 0-180 ppm for aliphatic and ester carbons).

    • The number of scans per increment will depend on the sample concentration; 4-16 scans are typical.

    • Collect 128-256 increments in the F1 dimension.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Careful phase correction in both dimensions is required.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, and is crucial for piecing together the carbon skeleton.

  • Acquisition:

    • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment. A wider ¹³C range may be needed to include the carbonyl carbon.

    • The long-range coupling delay should be optimized for an average ⁿJCH of 8-10 Hz.

    • The number of scans per increment will be higher than for HSQC due to the lower sensitivity of the experiment; 16-64 scans are common.

    • Collect 256-512 increments in the F1 dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode HMBC spectra.

Visualization of Experimental Workflows and Structural Correlations

The following diagrams illustrate the logical flow of the 2D NMR-based structural validation process and the key correlations expected for this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons Correlate_HH H-H Correlations (COSY) COSY->Correlate_HH Correlate_CH1 Direct C-H Correlations (HSQC) HSQC->Correlate_CH1 Correlate_CHn Long-Range C-H Correlations (HMBC) HMBC->Correlate_CHn Assign_Protons->Correlate_HH Assign_Protons->Correlate_CH1 Assign_Protons->Correlate_CHn Assign_Carbons->Correlate_CH1 Assign_Carbons->Correlate_CHn Structure_Validation Structure Validated Correlate_HH->Structure_Validation Correlate_CH1->Structure_Validation Correlate_CHn->Structure_Validation

2D NMR Structural Validation Workflow

Key 2D NMR Correlations for Structure Confirmation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.